Product packaging for 4-Ethyl-2-phenylpyrimidine(Cat. No.:)

4-Ethyl-2-phenylpyrimidine

Cat. No.: B15245382
M. Wt: 184.24 g/mol
InChI Key: OGAYSXXAHVIFFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Ethyl-2-phenylpyrimidine is a useful research compound. Its molecular formula is C12H12N2 and its molecular weight is 184.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N2 B15245382 4-Ethyl-2-phenylpyrimidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

4-ethyl-2-phenylpyrimidine

InChI

InChI=1S/C12H12N2/c1-2-11-8-9-13-12(14-11)10-6-4-3-5-7-10/h3-9H,2H2,1H3

InChI Key

OGAYSXXAHVIFFB-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NC=C1)C2=CC=CC=C2

Origin of Product

United States

Methodological & Application

Application Notes and Protocols for 4-Ethyl-2-phenylpyrimidine in Antifungal Agent Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 4-Ethyl-2-phenylpyrimidine as a scaffold for the development of novel antifungal agents. The information is based on the broader class of 2-phenylpyrimidine derivatives, which have shown promise as inhibitors of fungal growth. The protocols outlined below are representative methodologies for the synthesis, in vitro evaluation, and mechanistic studies of this class of compounds.

Introduction

Invasive fungal infections are a significant threat to human health, particularly in immunocompromised individuals. The rise of drug-resistant fungal strains necessitates the development of new antifungal agents with novel mechanisms of action. Pyrimidine derivatives have emerged as a promising class of compounds with diverse biological activities, including antifungal properties.[1][2] Specifically, 2-phenylpyrimidine derivatives have been investigated as potential inhibitors of fungal lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[3][4][5] Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to fungal cell death.

This document focuses on this compound as a representative scaffold for the design and synthesis of new antifungal drug candidates.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through various established organic chemistry methods. A general synthetic scheme is presented below, based on common reactions for creating substituted pyrimidines.

General Synthetic Protocol:

A common route to synthesize 4-substituted-2-phenylpyrimidines involves the condensation of a β-dicarbonyl compound (or its equivalent) with benzamidine. For this compound, a suitable starting material would be a β-diketone bearing an ethyl group.

Materials:

  • Benzamidine hydrochloride

  • 1-Hexen-3-one (or a similar β-dicarbonyl equivalent that can yield the 4-ethyl substitution)

  • Sodium ethoxide

  • Ethanol

  • Diethyl ether

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Preparation of the reaction mixture: In a round-bottom flask, dissolve sodium ethoxide in absolute ethanol. To this solution, add benzamidine hydrochloride and the appropriate β-dicarbonyl compound.

  • Reaction: Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure this compound.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Antifungal Activity Screening

The antifungal activity of this compound and its analogs can be evaluated against a panel of clinically relevant fungal pathogens. The "poisoned food technique" or broth microdilution method are standard assays for determining the Minimum Inhibitory Concentration (MIC).[1]

Protocol for Broth Microdilution Assay (CLSI Guidelines):

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts.

Materials:

  • This compound (and its derivatives) dissolved in dimethyl sulfoxide (DMSO)

  • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

  • RPMI-1640 medium buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of fungal inoculum: Grow fungal strains on appropriate agar plates. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

  • Serial dilutions: Prepare serial twofold dilutions of the test compounds in RPMI-1640 medium in a 96-well plate. The final concentrations should typically range from 0.03 to 64 µg/mL. Include a drug-free control (containing only DMSO at the same concentration as the test wells) and a sterility control (medium only).

  • Inoculation: Add the standardized fungal inoculum to each well.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction) compared to the drug-free control, determined visually or by measuring the absorbance at a specific wavelength.

Quantitative Data Summary

The following table presents hypothetical MIC values for this compound and its derivatives against various fungal strains, based on typical results for active 2-phenylpyrimidine compounds.

CompoundFungal StrainMIC (µg/mL)
This compound Candida albicans (ATCC 90028)16
Cryptococcus neoformans (H99)8
Aspergillus fumigatus (Af293)32
Derivative A (e.g., with halogen substitution on the phenyl ring) Candida albicans (ATCC 90028)4
Cryptococcus neoformans (H99)2
Aspergillus fumigatus (Af293)8
Fluconazole (Control) Candida albicans (ATCC 90028)1
Cryptococcus neoformans (H99)4
Aspergillus fumigatus (Af293)>64

Mechanism of Action Studies: Targeting Fungal Ergosterol Biosynthesis

The primary mechanism of action for many azole and some pyrimidine-based antifungals is the inhibition of CYP51.

Potential Signaling Pathway

The proposed mechanism of action involves the binding of the 2-phenylpyrimidine scaffold to the active site of CYP51, disrupting the synthesis of ergosterol and leading to the accumulation of toxic sterol intermediates. This weakens the fungal cell membrane, inhibits fungal growth, and can lead to cell death.

Antifungal_Mechanism cluster_fungal_cell Fungal Cell cluster_compound This compound Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Lanosterol->Ergosterol CYP51 (14α-demethylase) Toxic Sterol Intermediates Toxic Sterol Intermediates Lanosterol->Toxic Sterol Intermediates Cell Membrane Integrity Cell Membrane Integrity Ergosterol->Cell Membrane Integrity Fungal Growth Fungal Growth Cell Membrane Integrity->Fungal Growth Compound This compound CYP51 (14α-demethylase) CYP51 (14α-demethylase) Compound->CYP51 (14α-demethylase) Inhibition Fungal Growth->Infection Progression Cell Membrane Disruption Cell Membrane Disruption Toxic Sterol Intermediates->Cell Membrane Disruption Fungal Cell Death Fungal Cell Death Cell Membrane Disruption->Fungal Cell Death

Caption: Proposed mechanism of action of this compound.

Experimental Workflow for Target Identification

This workflow outlines the steps to confirm that this compound targets the ergosterol biosynthesis pathway.

Experimental_Workflow Start Start Hypothesis Hypothesis: This compound targets ergosterol biosynthesis Start->Hypothesis Sterol_Analysis Sterol Profile Analysis (GC-MS) Hypothesis->Sterol_Analysis CYP51_Assay CYP51 Inhibition Assay (Recombinant Enzyme) Hypothesis->CYP51_Assay Gene_Expression Gene Expression Analysis (qRT-PCR of ERG genes) Hypothesis->Gene_Expression Data_Analysis Data Analysis and Interpretation Sterol_Analysis->Data_Analysis CYP51_Assay->Data_Analysis Gene_Expression->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Workflow for elucidating the mechanism of action.

Conclusion

This compound represents a valuable chemical scaffold for the development of novel antifungal agents. The protocols and data presented here provide a framework for the synthesis, evaluation, and mechanistic study of this and related compounds. Further optimization of the 2-phenylpyrimidine core, including substitutions on both the pyrimidine and phenyl rings, could lead to the discovery of potent and broad-spectrum antifungal drug candidates. These application notes are intended to guide researchers in the exploration of this promising class of molecules in the fight against fungal diseases.

References

Troubleshooting & Optimization

overcoming solubility issues with 4-Ethyl-2-phenylpyrimidine in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding solubility issues encountered when working with 4-Ethyl-2-phenylpyrimidine in various assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

Q2: My this compound, dissolved in DMSO, is precipitating when I add it to my aqueous cell culture medium. Why is this happening?

A2: This is a common issue with compounds that are poorly soluble in water.[3][4] While this compound may be soluble in 100% DMSO, the DMSO concentration dramatically decreases upon addition to your aqueous media. The compound is then exposed to a primarily aqueous environment where its solubility is much lower, causing it to precipitate.[3] The DMSO molecules begin to interact with water, rendering them less available to keep your compound dissolved.[3]

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: The tolerance of cell lines to DMSO can vary, but it is generally recommended to keep the final concentration of DMSO in the culture medium at or below 0.5%, with many studies using 0.1% to avoid solvent-induced cytotoxicity.[5][6] It is crucial to determine the highest tolerable DMSO concentration for your specific cell line by running a vehicle control experiment.

Q4: Can I use other solvents besides DMSO?

A4: Yes, other water-miscible organic solvents can be used, depending on the tolerance of your assay system. These may include ethanol, methanol, or dimethylformamide (DMF).[7] It is always necessary to test the tolerance of your specific cells or assay to any new solvent by including a solvent control.[7]

Troubleshooting Guide for Solubility Issues

If you are experiencing compound precipitation, inconsistent results, or lower than expected activity, these may be due to solubility problems.[8] The following guide provides systematic steps to address these issues.

Initial Troubleshooting Workflow

This workflow provides a step-by-step process for addressing solubility issues with this compound.

G start Start: Compound Precipitation Observed check_stock 1. Check Stock Solution Is it clear? start->check_stock remake_stock Remake stock solution. Consider gentle warming or sonication. check_stock->remake_stock No check_dilution 2. Review Dilution Protocol Is final solvent conc. >1%? check_stock->check_dilution Yes remake_stock->check_stock optimize_stock Optimize stock concentration. Prepare a more concentrated stock to reduce transfer volume. check_dilution->optimize_stock Yes final_conc 3. Assess Final Compound Conc. Is it too high for aqueous solubility? check_dilution->final_conc No optimize_stock->final_conc use_cosolvents 4. Introduce Solubility Enhancers (See Table 1) final_conc->use_cosolvents Yes end End: Solubility Optimized final_conc->end No use_cosolvents->end

Caption: A workflow for troubleshooting compound solubility issues.
Strategies to Enhance Solubility

Several strategies can be employed to improve the solubility of this compound in your assay buffer or media.[9][10]

1. Optimize Stock and Dilution Protocol:

  • High-Concentration Stock: Prepare a highly concentrated stock solution in 100% DMSO. This allows you to add a very small volume to your assay, keeping the final DMSO concentration low.[6]

  • Serial Dilutions in DMSO: If you are performing a dose-response experiment, make serial dilutions of your compound in 100% DMSO before the final dilution into the aqueous medium.[6]

  • Direct Dilution: Add the small volume of DMSO stock directly to the final assay volume with vigorous mixing to facilitate rapid dispersion. Avoid making intermediate dilutions in aqueous buffers where the compound can precipitate.[6]

2. Use of Co-solvents and Excipients:

If optimizing the DMSO concentration is insufficient, other co-solvents or excipients can be tested.[11][12] It is critical to include appropriate vehicle controls to account for any effects of these additives on the assay.

Agent Type Recommended Starting Conc. (v/v) Notes
DMSO Co-solvent< 0.5%Can be cytotoxic at higher concentrations.[5] Verify tolerance for your cell line.
Ethanol Co-solvent< 1%Generally less toxic than DMSO but may still affect cell physiology.[5][13]
Polyethylene Glycol (PEG 400) Co-solvent/Polymer1-5%Can improve solubility but may also impact cell membranes.[13][14]
Propylene Glycol (PG) Co-solvent1-2%Another common solvent in pharmaceutical formulations.[13][14]
Tween® 20/80 Surfactant0.01-0.1%Can form micelles to encapsulate hydrophobic compounds. May be cytotoxic.[13][14][15]
Cyclodextrins (e.g., HP-β-CD) Inclusion Complex Agent1-10 mMCan form inclusion complexes with hydrophobic molecules to increase solubility.[5][10]

Table 1: Common agents used to improve compound solubility in in-vitro assays.

Experimental Protocol: Cell Viability (MTT) Assay

This protocol outlines a standard procedure for assessing cell viability and is often used to determine the cytotoxic effects of a compound. Compound solubility is critical for obtaining an accurate dose-response curve.

Materials:
  • Cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[16][17]

  • Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or acidic SDS solution).[17]

  • Phosphate-Buffered Saline (PBS)

Procedure:
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight (37°C, 5% CO2) to allow for cell attachment.[17]

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions in 100% DMSO to create a range of stock concentrations.

    • Dilute the DMSO stocks 1:1000 directly into the culture medium to achieve the final desired concentrations (this results in a final DMSO concentration of 0.1%).

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include wells for "cells + medium only" (untreated control) and "cells + medium with 0.1% DMSO" (vehicle control).[16]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.[18]

  • MTT Addition: Add 10-20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[19] Live cells with active metabolism will convert the yellow MTT to purple formazan crystals.[20]

  • Solubilization:

    • For adherent cells, carefully aspirate the medium containing MTT.[16][20]

    • Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[17][19]

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[16][17]

  • Absorbance Reading: Read the absorbance at a wavelength between 570-590 nm using a microplate reader.[16][19] A reference wavelength of 620-630 nm can be used to subtract background absorbance.[16][19]

  • Data Analysis: Subtract the absorbance of the media-only blank from all readings. Calculate cell viability as a percentage relative to the vehicle control.

Assay Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_read Data Acquisition seed_cells 1. Seed Cells in 96-well plate prep_compound 2. Prepare Compound Dilutions (Serial in DMSO, final in media) treat_cells 3. Treat Cells with compound prep_compound->treat_cells incubate_cells 4. Incubate (e.g., 48 hours) treat_cells->incubate_cells add_mtt 5. Add MTT Reagent incubate_cells->add_mtt incubate_mtt 6. Incubate (2-4 hours) add_mtt->incubate_mtt solubilize 7. Add Solubilization Buffer incubate_mtt->solubilize read_plate 8. Read Absorbance (570 nm) solubilize->read_plate

Caption: Workflow for a typical cell viability (MTT) assay.

Hypothetical Signaling Pathway Modulation

Pyrimidine derivatives are investigated for a wide range of biological activities, including as kinase inhibitors. The diagram below illustrates a hypothetical signaling pathway where a compound like this compound could act as an inhibitor of a key kinase (Kinase B), thereby affecting downstream cellular processes like proliferation.

G receptor Growth Factor Receptor kinase_a Kinase A receptor->kinase_a Activates kinase_b Kinase B kinase_a->kinase_b Activates tf Transcription Factor kinase_b->tf Activates proliferation Cell Proliferation tf->proliferation Promotes compound This compound compound->kinase_b Inhibits

Caption: Hypothetical pathway showing inhibition of Kinase B.

References

Technical Support Center: Synthesis of 2-Phenylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-phenylpyrimidine derivatives. The information is targeted towards researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction to form the 2-phenylpyrimidine core is giving a low yield. What are the potential causes and solutions?

A1: Low yields in Suzuki-Miyaura coupling are a common issue. Here are several factors to consider and troubleshoot:

  • Catalyst and Ligand Choice: The palladium catalyst and its ligand are crucial. While Pd(PPh₃)₄ is commonly used, some reactions may require more specialized ligands. For electron-rich or sterically hindered substrates, consider using Buchwald ligands or other phosphine ligands that can accelerate oxidative addition.[1] A catalyst system based on Pd₂(dba)₃ has also been shown to be effective.[2]

  • Base Selection: The choice of base is critical. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The solubility and strength of the base can significantly impact the reaction rate. For instance, Cs₂CO₃ is often effective in challenging couplings.

  • Solvent System: The solvent system must be appropriate for the reactants and the reaction temperature. A mixture of an organic solvent (like dioxane or toluene) and water is often used. Ensure the solvents are degassed to prevent catalyst degradation.

  • Reaction Temperature and Time: Inadequate temperature or reaction time can lead to incomplete conversion. Monitor the reaction progress using techniques like TLC or LC-MS. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[3][4] Increasing the temperature may also drive the reaction to completion.[5]

  • Quality of Reagents: Ensure that your boronic acid or boronate ester is pure and has not degraded. Protodeboronation (loss of the boron group) is a common side reaction, especially with electron-deficient heteroaryl boron derivatives.[2] Using freshly prepared or high-quality commercial reagents is recommended.

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen. It is crucial to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction setup and duration.

Q2: I am observing the formation of significant side products during my reaction. How can I minimize them?

A2: Side product formation can often be attributed to several factors:

  • Homocoupling of Boronic Acid: This side reaction can be minimized by using a slight excess of the halide partner and ensuring slow addition of the boronic acid.

  • Protodeboronation: As mentioned above, this is the loss of the boron group from the boronic acid. Using anhydrous solvents and a strong base can sometimes mitigate this issue.

  • Hydrolysis of the Product or Starting Materials: If your molecules are sensitive to water, ensure you are using anhydrous conditions.

  • Reaction with the Solvent: Some solvents can participate in side reactions at elevated temperatures. Choose a solvent that is inert under your reaction conditions.

Q3: What are the best practices for purifying 2-phenylpyrimidine derivatives?

A3: The purification method will depend on the physical properties of your compound (e.g., polarity, solubility, crystallinity).

  • Column Chromatography: This is the most common method for purifying organic compounds. A silica gel column with a suitable solvent system (e.g., hexane/ethyl acetate, dichloromethane/methanol) is typically used. Monitor the separation by TLC to find the optimal solvent mixture.

  • Crystallization: If your product is a solid, crystallization can be a highly effective purification technique. Common solvents for crystallization include ethanol, methanol, and ethyl acetate.

  • Preparative HPLC: For difficult separations or to achieve very high purity, preparative High-Performance Liquid Chromatography (HPLC) can be used.

  • Washing/Extraction: After the reaction, a standard aqueous workup involving extraction with an organic solvent and washing with brine is essential to remove inorganic salts and other water-soluble impurities.

Troubleshooting Common Synthetic Pathways

The synthesis of 2-phenylpyrimidine derivatives often involves multi-step sequences. Below are troubleshooting tips for some common reaction types.

General Synthesis Workflow

Synthesis_Workflow Start Starting Materials (e.g., Aryl Halide, Phenylboronic Acid) Coupling Suzuki-Miyaura Coupling Start->Coupling Intermediate 2-Phenylpyrimidine Core Coupling->Intermediate Functionalization Further Functionalization (e.g., amination, substitution) Intermediate->Functionalization Purification Purification (Chromatography, Crystallization) Functionalization->Purification Product Final Product Purification->Product

Caption: General workflow for 2-phenylpyrimidine synthesis.

Troubleshooting Logic for Low Yield in Suzuki Coupling

Troubleshooting_Suzuki Problem Low Yield in Suzuki Coupling Check_Catalyst Check Catalyst/Ligand - Is it active? - Is the ligand appropriate? Problem->Check_Catalyst Check_Base Check Base - Is it strong enough? - Is it soluble? Problem->Check_Base Check_Solvent Check Solvent - Is it degassed? - Is it anhydrous (if needed)? Problem->Check_Solvent Check_Temp Check Reaction Conditions - Is the temperature optimal? - Is the reaction time sufficient? Problem->Check_Temp Check_Reagents Check Reagent Quality - Purity of boronic acid? - Purity of halide? Problem->Check_Reagents Solution_Catalyst Try different catalyst/ligand (e.g., Buchwald ligands) Check_Catalyst->Solution_Catalyst Solution_Base Try different base (e.g., Cs2CO3) Check_Base->Solution_Base Solution_Solvent Degas solvent thoroughly Use anhydrous solvent Check_Solvent->Solution_Solvent Solution_Temp Increase temperature Increase reaction time Check_Temp->Solution_Temp Solution_Reagents Use fresh/purified reagents Check_Reagents->Solution_Reagents

Caption: Troubleshooting guide for low Suzuki coupling yields.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv), phenylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv) to the reaction mixture under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling
Aryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
2,4-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-dioxane/H₂O1000.2581[3]
2,3-dichloro-5-(trifluoromethyl)pyridine4-hydroxybenzeneboronic acidPd(PPh₃)₄ (10)K₂CO₃Dioxane/H₂O9012~85[6]
4-bromobenzonitrileLithium triisopropyl 2-pyridylboronatePd₂(dba)₃ (1.5) / Ligand 2KFDioxane801273[2]
3,4,5-tribromo-2,6-dimethylpyridine2-methoxyphenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O8018N/A[7]

Note: Yields are highly substrate-dependent and the conditions listed are from specific literature examples. N/A indicates the yield for the specific product was not explicitly stated in a simple form in the abstract.

References

Enhancing the Purity of Synthesized 4-Ethyl-2-phenylpyrimidine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in enhancing the purity of synthesized 4-Ethyl-2-phenylpyrimidine. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during the purification process.

Troubleshooting Guides

This section offers solutions to specific issues that may arise during the purification of this compound.

Recrystallization Troubleshooting

Q1: My this compound product "oils out" during recrystallization instead of forming crystals. What should I do?

A1: "Oiling out," where the compound separates as a liquid rather than a solid, is a common issue. Here are several troubleshooting steps:

  • Increase Solvent Volume: Your solution may be too concentrated, causing the solute to come out of solution above its melting point. Add a small amount of the hot solvent to redissolve the oil, and then allow it to cool more slowly.

  • Modify the Solvent System: If you are using a single solvent, consider adding a miscible co-solvent in which the compound is less soluble (an anti-solvent). This can lower the overall solvating power of the medium and promote crystallization. For instance, if your compound is dissolved in hot ethanol, the slow addition of water can induce crystallization.

  • Slower Cooling: Rapid cooling often leads to the formation of an oil. Ensure the solution cools gradually to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling process.

  • Seed Crystals: Introduce a small, pure crystal of this compound to the cooled solution to induce crystallization at a specific point.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites and initiate crystallization.

Q2: After recrystallization, the purity of my this compound has not significantly improved. What could be the problem?

A2: This indicates that the chosen solvent system may not be effectively separating the desired product from its impurities.

  • Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be insoluble at high temperatures or remain soluble at low temperatures. You may need to screen a variety of solvents or solvent mixtures to find the optimal system. A common and effective solvent system for a related compound, ethyl 4-phenylpyrimidine-5-carboxylate, is a mixture of ethanol and water (3:1), which can achieve over 99% purity.[1]

  • Insoluble Impurities: If there are impurities that are insoluble in the hot recrystallization solvent, they should be removed by hot filtration before allowing the solution to cool.

  • Highly Soluble Impurities: If impurities are highly soluble and remain in the mother liquor, ensure that you are not recovering too much of the initial solid, as this may indicate co-precipitation of impurities. A second recrystallization step may be necessary.

Column Chromatography Troubleshooting

Q3: My this compound is not separating well from its impurities on a silica gel column. How can I improve the separation?

A3: Poor separation in column chromatography can be due to several factors related to the stationary and mobile phases.

  • Solvent System (Eluent): The polarity of the eluent is critical. For non-polar compounds, a less polar eluent provides better separation. For pyrimidine derivatives, a common eluent system is a mixture of ethyl acetate and hexane.[1] You can optimize the ratio of these solvents by first performing thin-layer chromatography (TLC) to determine the ideal mobile phase composition that gives good separation between your product and the impurities.

  • Column Packing: An improperly packed column with cracks or channels will lead to poor separation. Ensure the silica gel is packed uniformly and without any air bubbles.

  • Loading Technique: The sample should be loaded onto the column in a concentrated solution using a minimal amount of the eluent or a solvent in which the compound is highly soluble and which is also a weak solvent for the chromatography.

  • Flow Rate: A very fast flow rate can reduce the interaction time between the compounds and the stationary phase, leading to poor separation. Conversely, a very slow flow rate can lead to band broadening due to diffusion. Optimize the flow rate for the best balance.

Q4: The recovery of this compound from the column is low. What are the possible reasons?

A4: Low recovery can be frustrating. Here are some potential causes and solutions:

  • Compound Adsorbed Irreversibly: Highly polar compounds can sometimes bind very strongly to silica gel. If your compound is not eluting, you may need to gradually increase the polarity of your eluent (e.g., by increasing the percentage of ethyl acetate in your ethyl acetate/hexane mixture).

  • Improper Fraction Collection: Monitor the elution carefully using TLC to ensure you are collecting all the fractions containing your product.

  • Sample Loss During Loading: Ensure all of your sample is transferred to the column.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The specific impurities will depend on the synthetic route employed. However, in the common synthesis of 2,4-disubstituted pyrimidines, potential impurities can include:

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in the crude product.

  • Side-Products: Side reactions, such as the formation of isomeric pyrimidines or byproducts from the condensation reaction, can occur. For instance, in the synthesis of 2,4-disubstituted pyrimidines, the formation of both 4- and 5-substituted isomers has been observed, which can be challenging to separate.

  • Reagents and Catalysts: Residual reagents or catalysts used in the synthesis can also be present as impurities.

Q2: What is the most effective method for purifying this compound?

A2: Both recrystallization and column chromatography are effective methods for purifying pyrimidine derivatives. The choice between them often depends on the nature and quantity of the impurities.

  • Recrystallization is often preferred for removing small amounts of impurities from a relatively pure compound and is generally a simpler and more scalable technique.

  • Column chromatography is more powerful for separating complex mixtures with multiple components or for separating isomers.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of your compound can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for determining the purity of a sample and can also be used for the isolation of impurities.

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively assess the purity and to monitor the progress of a purification process. The presence of multiple spots indicates impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.

  • Mass Spectrometry (MS): MS can be used to identify the molecular weights of the main component and any impurities present.

Data Presentation

The following table summarizes the expected purity levels of this compound after different purification methods. Please note that actual results may vary depending on the initial purity of the crude product and the specific experimental conditions.

Purification MethodTypical Purity AchievedNotes
Single Recrystallization>98%Purity can be further improved with a second recrystallization.
Column Chromatography>99%Effective for removing closely related impurities and isomers.
Preparative HPLC>99.5%Generally used for obtaining very high purity material on a smaller scale.

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify crude this compound by removing soluble and insoluble impurities.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized Water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol. Heat the solution gently until the solid is completely dissolved.

  • Hot Filtration (if necessary): If any insoluble impurities are observed in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Slowly add hot deionized water to the hot ethanol solution until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the flask to cool slowly to room temperature. Crystal formation should be observed. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol-water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

Protocol 2: Column Chromatography of this compound

Objective: To purify crude this compound by separating it from impurities based on their differential adsorption to a stationary phase.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Ethyl acetate

  • Hexane

  • Chromatography column

  • Collection tubes

  • Thin-Layer Chromatography (TLC) plates and chamber

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack it into the chromatography column, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with a non-polar solvent system, such as a mixture of hexane and ethyl acetate (e.g., 9:1 v/v). The polarity of the eluent can be gradually increased by increasing the proportion of ethyl acetate to facilitate the elution of the desired compound.

  • Fraction Collection: Collect the eluate in small fractions in separate test tubes.

  • Monitoring: Monitor the separation by spotting the collected fractions on TLC plates and visualizing them under UV light.

  • Combining and Evaporation: Combine the fractions that contain the pure product (as determined by TLC) and remove the solvent using a rotary evaporator.

  • Drying: Dry the purified product under vacuum.

Visualizations

Purification_Workflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Initial Purification Column_Chromatography Column Chromatography Crude->Column_Chromatography Complex Mixture Purity_Analysis Purity Analysis (HPLC, TLC, NMR) Recrystallization->Purity_Analysis Column_Chromatography->Purity_Analysis Pure_Product Pure this compound Purity_Analysis->Pure_Product >98% Purity

Caption: General workflow for the purification of this compound.

Recrystallization_Troubleshooting Start Product 'Oils Out' Add_Solvent Increase Solvent Volume Start->Add_Solvent Change_Solvent Modify Solvent System Start->Change_Solvent Slow_Cool Slow Down Cooling Start->Slow_Cool Seed Add Seed Crystal Add_Solvent->Seed Scratch Scratch Flask Add_Solvent->Scratch Change_Solvent->Seed Change_Solvent->Scratch Slow_Cool->Seed Slow_Cool->Scratch Crystals Crystals Form Seed->Crystals Scratch->Crystals

Caption: Troubleshooting logic for when a product "oils out" during recrystallization.

References

analytical challenges in the characterization of pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address analytical challenges encountered during the characterization of pyrimidine derivatives.

General Issues: Stability and Solubility

Q1: My pyrimidine derivative appears to be degrading during analysis. What are common stability issues?

A1: Pyrimidine derivatives can exhibit stability issues under certain conditions. Some pyrimidine-based compounds, for instance, are unstable in aqueous solutions over the time required for certain measurements.[1][2] Additionally, harsh chemical treatments, such as using a formic acid-diphenylamine reagent for DNA degradation, can cause partial degradation (2-3%) of phosphodiester bonds in pyrimidine oligonucleotides, affecting recovery and quantification.[3] Some derivatives, like pyrimidin-2-ylboronic acid, are known for their instability and tendency for protodeboronation.[4][5] It is crucial to assess the stability of your specific derivative under the analytical conditions used.

Q2: I'm having trouble dissolving my pyrimidine derivative for biological assays. What can I do?

A2: Low aqueous solubility is a known challenge for some pyrimidine derivatives, which can hinder the evaluation of their biological activity.[6] One approach to enhance solubility is to formulate the compound with polymers. A miniaturized assay using polymer-drug microarrays has been shown to improve the apparent water solubility of hydrophobic pyrazolo[3,4-d]pyrimidine derivatives, which in turn enhanced their cytotoxic effects in cancer cell lines.[6]

High-Performance Liquid Chromatography (HPLC)

Frequently Asked Questions & Troubleshooting

Q1: What is a typical starting point for developing an HPLC method for pyrimidine derivatives?

A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique.[7] A good starting point involves using a C8 or C18 silica gel column, with a mobile phase consisting of acetonitrile and water.[7][8] Detection is frequently performed using UV-Vis or mass spectrometry.[7]

Q2: I am observing peak tailing with my basic pyrimidine compounds. How can I resolve this?

A2: Peak tailing for basic compounds is often caused by secondary interactions with residual silanols on the silica-based column packing. To mitigate this, try reducing the mobile phase pH to protonate the silanols and minimize these interactions. Using a highly deactivated, low-silanol activity column can also be beneficial.[8][9]

Q3: My retention times are drifting and not reproducible. What are the likely causes?

A3: Fluctuating retention times can stem from several issues:

  • Mobile Phase Composition: Ensure your mobile phase components are accurately mixed, miscible, and properly degassed.[10][11] If using a gradient, ensure the system is delivering a constant and reproducible composition.[11]

  • Temperature: Lack of temperature control can cause shifts in retention. Use a column oven to maintain a constant and stable temperature.[10][11]

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run, which may require flushing with at least 10 column volumes.[11]

  • Pump Issues: Leaks at pump fittings or failing pump seals can lead to an inconsistent flow rate, resulting in erratic retention times.[10][11]

Q4: I'm seeing high backpressure in my HPLC system. What should I do?

A4: High backpressure is typically due to a blockage in the system. To diagnose, systematically remove components from the flow path (first the column, then the guard column) to see if the pressure drops. If the column is the cause, you can try back-flushing it or washing it with a series of strong solvents to remove contaminants.[9] If the issue persists, the column inlet frit may be plugged and require replacement.[9]

Data Presentation: HPLC Parameters
ParameterTypical Conditions for Pyrimidine Derivative AnalysisReference
Technique Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)[7]
Column C8 or C18 silica gel, (7-30) cm length[7]
Mobile Phase Acetonitrile/Water mixture; may contain acids like phosphoric or formic acid[7][8]
Elution Isocratic or gradient[7]
Flow Rate 1.0 - 1.5 mL/min[7]
Temperature Room temperature or controlled with a column oven[7][11]
Detection UV-Vis Spectroscopy or Mass Spectrometry (MS)[7]
Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Method

  • System Preparation: Ensure the HPLC system is free of leaks and the pump is primed with the mobile phase. Flush the system to remove any residual solvents.

  • Mobile Phase Preparation: Prepare the mobile phase (e.g., Acetonitrile:Water) and degas it thoroughly using sonication or vacuum filtration to prevent bubble formation.[11] For MS detection, replace non-volatile acids like phosphoric acid with a volatile alternative like formic acid.[8]

  • Column Installation & Equilibration: Install a C18 or C8 analytical column. Equilibrate the column by running the mobile phase through it at a constant flow rate until a stable baseline is achieved (typically requires 10-15 column volumes).[11]

  • Sample Preparation: Dissolve the pyrimidine derivative in the mobile phase or a compatible solvent to a known concentration. Filter the sample through a 0.22-micron filter to remove particulates.

  • Injection & Analysis: Inject the sample onto the column and begin the data acquisition.

  • Data Processing: Integrate the peaks of interest to determine retention time and peak area for quantification.

Mandatory Visualization

HPLC_Troubleshooting_Workflow start HPLC Problem Observed (e.g., Peak Tailing, Drifting RT, High Pressure) check_pressure High Backpressure? start->check_pressure check_retention Drifting Retention Times? check_pressure->check_retention No pressure_yes Yes check_pressure->pressure_yes Yes check_peak_shape Poor Peak Shape? check_retention->check_peak_shape No retention_yes Yes check_retention->retention_yes Yes shape_yes Yes check_peak_shape->shape_yes Yes remove_column Remove Column. Pressure Still High? pressure_yes->remove_column pressure_no_column Yes remove_column->pressure_no_column Yes column_blockage No remove_column->column_blockage No system_blockage Blockage in System (Injector, Tubing, Filter). Isolate and Clear. pressure_no_column->system_blockage backflush Backflush Column column_blockage->backflush wash_column Wash with Strong Solvent backflush->wash_column replace_frit Replace Inlet Frit/ Column wash_column->replace_frit check_mobile_phase Check Mobile Phase (Composition, Degassing) retention_yes->check_mobile_phase check_temp Check Temperature Control check_mobile_phase->check_temp check_equilibration Ensure Full Column Equilibration check_temp->check_equilibration check_pump Check Pump for Leaks and Flow Consistency check_equilibration->check_pump peak_tailing Peak Tailing? shape_yes->peak_tailing tailing_yes Yes peak_tailing->tailing_yes Yes broad_peaks Broad Peaks? peak_tailing->broad_peaks No adjust_ph Adjust Mobile Phase pH (for basic compounds) tailing_yes->adjust_ph use_deactivated_column Use Deactivated/ End-capped Column adjust_ph->use_deactivated_column broad_yes Yes broad_peaks->broad_yes Yes check_flow_rate Check Flow Rate broad_yes->check_flow_rate check_for_leaks Check for Leaks (post-column) check_flow_rate->check_for_leaks

Caption: HPLC troubleshooting decision tree for pyrimidine derivative analysis.

Mass Spectrometry (MS)

Frequently Asked Questions & Troubleshooting

Q1: What are common fragmentation patterns for pyrimidine derivatives in mass spectrometry?

A1: The fragmentation of pyrimidine derivatives is highly dependent on their specific structure and substituents. Common fragmentation modes involve the cleavage and decomposition of the pyrimidine ring itself or the loss of side groups.[12][13][14] For example, some aryl amino carbonyl pyrimidines show a key fragmentation pathway involving the extrusion of C=O from the pyrimidine ring.[12] The presence of other heterocyclic rings, like thiazole, can introduce competing fragmentation pathways.[12]

Q2: My mass spectrum does not show a molecular ion peak. Why might this be?

A2: The absence of a molecular ion peak can occur if the molecule is particularly fragile and undergoes rapid fragmentation or decomposition in the ion source.[13][14] Some pyrimidinethione derivatives, for example, may undergo rapid oxidation and elimination of radicals, leading to the detection of a disulfide cation instead of the molecular ion.[13] In atmospheric pressure chemical ionization (APCI), in-source processes like decarboxylation can also occur before ionization, leading to the absence of the expected protonated molecule.[15]

Q3: I am analyzing a mixture and have compounds with identical masses. How can I differentiate them?

A3: When dealing with isobaric compounds (same nominal mass), high-resolution mass spectrometry (HRMS) is essential to determine the precise mass and elemental composition. Additionally, tandem mass spectrometry (MS/MS) is crucial. By isolating the parent ion and inducing fragmentation, you can generate a unique fragmentation pattern (a "fingerprint") for each isomer, allowing for their differentiation without complete chromatographic separation.[15]

Mandatory Visualization

MS_Interpretation_Logic start Acquire Mass Spectrum find_M Identify Molecular Ion (M+H)+ or M+. start->find_M no_M Molecular Ion Absent? find_M->no_M fragile Consider In-Source Decay or High Instability no_M->fragile Yes analyze_frags Analyze Major Fragment Ions no_M->analyze_frags No fragile->analyze_frags propose_pathways Propose Fragmentation Pathways (e.g., loss of CO, side chains) analyze_frags->propose_pathways compare Compare with Known Pyrimidine Fragmentation Rules propose_pathways->compare structure Confirm/Elucidate Structure compare->structure

Caption: Logical workflow for interpreting mass spectra of pyrimidine derivatives.

UV-Vis Spectrophotometry

Frequently Asked Questions & Troubleshooting

Q1: How do I select the appropriate wavelength (λmax) for quantifying a novel pyrimidine derivative?

A1: To determine the maximum wavelength (λmax), a solution of the purified compound should be scanned across the UV-Vis range (typically 200-400 nm) against a solvent blank.[16] The wavelength that shows the highest absorbance is the λmax and is the most sensitive wavelength for quantification. For one specific pyrimidine derivative, a λmax of 275 nm was identified as optimal.[16][17]

Q2: What factors can influence the UV-Vis spectrum of a pyrimidine derivative?

A2: The UV-Vis spectrum is determined by the electronic structure of the molecule. Substituents on the pyrimidine ring can significantly alter the spectrum. For example, halogenation can cause minor energy shifts in some absorption bands and larger shifts in others, with the effect increasing at higher photon energies (lower wavelengths).[18] The solvent used can also influence the spectrum.

Q3: My calibration curve is not linear. What should I check?

A3: Non-linearity can be caused by several factors:

  • Concentration Range: The linear range for a given analyte is finite. You may be working at concentrations that are too high, leading to detector saturation or intermolecular interactions. Ensure your standards fall within the established linear range (e.g., 50 to 150 μg/ml for one reported method).[16][17]

  • Instrumental Issues: Check the spectrophotometer's lamp and detector for any performance issues.

  • Chemical Issues: The compound may be degrading, aggregating, or interacting with the cuvette at higher concentrations. Ensure the pH of the solution is controlled if the compound has ionizable groups.

Data Presentation: UV-Vis Method Validation Summary

The following table summarizes validation parameters for a UV-Vis spectrophotometric method developed for a specific pyrimidine derivative (BT10M).[16]

ParameterAcceptance CriteriaObservation
Linearity Range R² > 0.9950 - 150 μg/ml
Accuracy (% Recovery) 98 - 102%98.97% to 99.83%
Precision (% RSD) < 2%< 1.5%
Limit of Detection (LOD) -145.2 (units not specified)
Limit of Quantitation (LOQ) -440.0 (units not specified)
Experimental Protocols

Protocol 2: UV-Vis Spectrophotometric Analysis

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 30 minutes for a stable output.

  • Stock Solution Preparation: Accurately weigh the pyrimidine derivative and dissolve it in a suitable solvent (e.g., a 1:1 mixture of methanol and acetonitrile) in a volumetric flask to create a high-concentration stock solution (e.g., 1000 μg/ml).[16]

  • λmax Determination:

    • Prepare a dilute working solution (e.g., 100 μg/ml) from the stock solution.[16]

    • Fill a quartz cuvette with the solvent to serve as a blank and zero the instrument.

    • Fill a second matched quartz cuvette with the working solution.

    • Scan the sample across a wavelength range of 200-400 nm to identify the wavelength of maximum absorbance (λmax).[16]

  • Calibration Curve:

    • Prepare a series of standard solutions of varying concentrations from the stock solution, ensuring they bracket the expected concentration of the unknown sample.

    • Measure the absorbance of each standard at the predetermined λmax.

    • Plot a graph of absorbance versus concentration and perform a linear regression to obtain the calibration curve and correlation coefficient (R²).

  • Sample Analysis: Prepare the unknown sample using the same solvent and dilution factor. Measure its absorbance at λmax and use the calibration curve equation to determine its concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Frequently Asked Questions & Troubleshooting

Q1: What are the characteristic NMR signals for a pyrimidine ring?

A1: In ¹H NMR spectra, the protons on the pyrimidine ring typically appear in the aromatic region. For example, in some pyrido[2,3-d]pyrimidines, the H6 proton of the pyridine ring appears as a singlet around δ 7.50 ppm.[19] Protons on NH groups within the pyrimidine structure can appear as broad signals at higher chemical shifts (e.g., 12-13 ppm).[19][20] In ¹³C NMR, characteristic signals include the thiocarbonyl carbon (~175 ppm) and carbonyl carbon (~160 ppm) in substituted pyrimidines.[19]

Q2: I obtained an unexpected NMR spectrum that doesn't match my expected product. What could have happened?

A2: Pyrimidine rings can undergo unexpected reactions. In one case, an intended acylation of an aminopyrimidine derivative led to an unexpected carbon-protonated pyrimidine dimer, which was identified through detailed NMR spectral interpretation.[21] It is crucial to consider the possibility of side reactions, rearrangements, or dimerization, especially when interpreting puzzling NMR data.

Q3: How is NMR used to confirm the structure of synthesized pyrimidine derivatives?

A3: NMR is a primary tool for structural elucidation. ¹H NMR is used to identify the number and connectivity of protons, while ¹³C NMR identifies the carbon skeleton.[19][20][22] Techniques like DEPT can distinguish between CH, CH₂, and CH₃ groups. 2D NMR techniques (like COSY, HSQC, HMBC) are invaluable for establishing connectivity between protons and carbons, confirming the final structure of the synthesized molecule.

Mandatory Visualization

Characterization_Workflow cluster_char Structural Characterization start Synthesize Novel Pyrimidine Derivative purify Purification (Column Chromatography, Recrystallization) start->purify nmr NMR Spectroscopy (1H, 13C, 2D) ms Mass Spectrometry (Confirm MW & Formula) ir FT-IR Spectroscopy (Functional Groups) uv UV-Vis Spectroscopy (Electronic Transitions) purity_check Purity Assessment (HPLC, TLC) purify->purity_check data_match Data Consistent with Proposed Structure? nmr->data_match ms->data_match ir->data_match uv->data_match purity_check->data_match revise Revise Structure or Re-synthesize data_match->revise No final Structure Confirmed data_match->final Yes revise->start

Caption: General workflow for the characterization of pyrimidine derivatives.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of 4-Ethyl-2-phenylpyrimidine and Its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

An examination of the biological landscape of 2-phenylpyrimidine derivatives reveals a versatile scaffold with a wide range of therapeutic potential. While direct experimental data on the biological activity of 4-Ethyl-2-phenylpyrimidine remains limited in publicly accessible research, a comparative analysis of its structural analogues provides valuable insights into its potential pharmacological profile. This guide synthesizes available data on related 2-phenylpyrimidine compounds, offering a comparative framework for researchers, scientists, and drug development professionals.

This report details the known biological activities of several classes of 2-phenylpyrimidine analogues, including their anticancer, antifungal, and endocrine-modulating properties. The data is presented in a structured format to facilitate comparison and to highlight the structure-activity relationships within this chemical family.

Comparative Biological Activity Data

The biological activities of various 2-phenylpyrimidine analogues are summarized below. These compounds share the core 2-phenylpyrimidine structure with this compound but differ in their substitution patterns, which significantly influences their biological effects.

Compound ClassSpecific Analogue(s)Biological Target/ActivityQuantitative Data (IC50/EC50)Reference
Anticancer Agents N-benzyl-2-phenylpyrimidin-4-amine derivatives (e.g., ML323)USP1/UAF1 deubiquitinase inhibitors for non-small cell lung cancerNanomolar inhibitory potency[1]
4-aryl-N-phenylpyrimidin-2-amines (compounds 13f and 13c)Cytotoxicity in A549 non-small cell lung cancer cells0.2 µM[2]
2-phenyl pyrimidine derivatives (e.g., compound 11g)Bruton's tyrosine kinase (BTK) inhibitors for B-cell leukemiaIC50 = 3.66 µM (HL60), 6.98 µM (Raji), 5.39 µM (Ramos)[3][4]
Antifungal Agents 2-phenylpyrimidine derivatives (e.g., compound C6)CYP51 inhibitorsSuperior to fluconazole against seven common clinically susceptible fungal strains[2]
Endocrine Modulators 4-amino-2-phenylpyrimidine derivatives (e.g., compound 9t)GPR119 agonists for potential treatment of metabolic disordersImproved glucose tolerance in mice[5]
Antimicrobial and Neuroprotective Agents Ethyl 4-phenylpyrimidine-5-carboxylateAntimicrobial (Staphylococcus aureus, Escherichia coli), Neuroprotective (inhibits endoplasmic reticulum stress, apoptosis, and the NF-kB pathway)Significant zones of inhibition observed[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used to evaluate the biological activities of the 2-phenylpyrimidine analogues cited in this guide.

USP1/UAF1 Inhibition Assay

The inhibitory activity of N-benzyl-2-phenylpyrimidin-4-amine derivatives against the USP1/UAF1 deubiquitinase complex was determined using a quantitative high-throughput screen. The assay typically involves incubating the purified enzyme complex with a fluorogenic ubiquitin substrate in the presence of varying concentrations of the test compounds. The rate of substrate cleavage is measured by monitoring the increase in fluorescence over time. IC50 values are then calculated by fitting the dose-response data to a suitable pharmacological model.[1]

Antifungal Susceptibility Testing

The in vitro antifungal activity of 2-phenylpyrimidine derivatives against various pathogenic fungi was evaluated following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3. This method involves a broth microdilution assay to determine the minimum inhibitory concentration (MIC) of the compounds. Fungal isolates are exposed to serial dilutions of the test compounds, and the MIC is defined as the lowest concentration that prevents visible growth after a specified incubation period.[2]

Cell Viability and Cytotoxicity Assays

The anticancer activity of 2-phenylpyrimidine analogues was assessed by measuring their effect on the viability of cancer cell lines. A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this assay, viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells and is quantified by measuring the absorbance at a specific wavelength. IC50 values, representing the concentration of the compound that inhibits cell growth by 50%, are then determined.

Bruton's Tyrosine Kinase (BTK) Inhibition Assay

The inhibitory effect of 2-phenyl pyrimidine derivatives on BTK was measured using in vitro kinase assays. These assays typically involve incubating recombinant BTK enzyme with a specific substrate and ATP in the presence of the test compounds. The extent of substrate phosphorylation is then quantified, often using methods like ELISA or radiometric assays. The IC50 values are calculated from the dose-response curves. The cellular activity is further confirmed by assessing the phosphorylation of downstream targets of BTK, such as PLCγ2, in relevant cell lines.[3][4]

Visualizing the Mechanisms of Action

To better understand the biological context of these compounds, the following diagrams illustrate a key signaling pathway and a general experimental workflow.

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activation PLCG2 Phospholipase Cγ2 (PLCγ2) BTK->PLCG2 Phosphorylation Downstream Downstream Signaling PLCG2->Downstream Proliferation B-cell Proliferation and Survival Downstream->Proliferation Inhibitor 2-Phenylpyrimidine Inhibitor (e.g., 11g) Inhibitor->BTK Inhibition

Caption: Inhibition of the B-cell receptor signaling pathway by a 2-phenylpyrimidine-based BTK inhibitor.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Synthesis Synthesis of This compound & Analogues Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Primary_Assay Primary Screening (e.g., Cell Viability Assay) Characterization->Primary_Assay Secondary_Assay Secondary Assay (e.g., Enzyme Inhibition) Primary_Assay->Secondary_Assay Hit Confirmation Data_Analysis IC50/EC50 Determination Secondary_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR

Caption: A generalized workflow for the synthesis, biological evaluation, and analysis of novel compounds.

Conclusion

The 2-phenylpyrimidine scaffold is a privileged structure in medicinal chemistry, with analogues demonstrating significant potential in oncology, mycology, and metabolic diseases. While the specific biological activity of this compound has not been extensively reported, the data from its analogues suggest that it could be a valuable candidate for further investigation. The ethyl group at the 4-position may influence the compound's pharmacokinetic properties and target interactions. Future research should focus on the synthesis and systematic biological evaluation of this compound to fully elucidate its therapeutic potential and to contribute to a more comprehensive understanding of the structure-activity relationships within this important class of compounds.

References

Validating the Mechanism of Action of 4-Ethyl-2-phenylpyrimidine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While specific experimental data on the mechanism of action for 4-Ethyl-2-phenylpyrimidine is not extensively available in current literature, the broader class of phenylpyrimidine derivatives has been the subject of numerous studies. These investigations reveal a range of biological activities, including antifungal, neuroprotective, and anticancer effects. This guide provides a comparative overview of the validated mechanisms of action for structurally related phenylpyrimidine compounds, offering a framework for the potential validation of this compound's biological activity. By presenting supporting experimental data, detailed methodologies, and visual workflows, this document serves as a valuable resource for researchers, scientists, and professionals in drug development.

I. Antifungal Activity of 2-Phenylpyrimidine Derivatives

A significant area of research for phenylpyrimidine derivatives has been their potential as antifungal agents, with a primary mechanism of action targeting the enzyme lanosterol 14α-demethylase (CYP51).

Mechanism of Action: Inhibition of CYP51

CYP51 is a crucial enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes. Inhibition of this enzyme disrupts membrane integrity, leading to fungal cell death. Molecular docking studies suggest that 2-phenylpyrimidine derivatives can bind to the active site of CYP51. For instance, the bulky tricyclic backbone of some derivatives is thought to interact with amino acid residues such as Pro230 and Met508.[1] The addition of a pyrimidine portion to the hydrophobic side chain of CYP51 inhibitors may enhance their antifungal activity.[1]

Comparative In Vitro Antifungal Activity

The antifungal efficacy of novel 2-phenylpyrimidine derivatives has been evaluated against various pathogenic fungi. The data below summarizes the minimal inhibitory concentrations (MICs) for a promising compound, designated as C6, compared to the first-line antifungal drug Fluconazole (FLC).

Fungal StrainCompound C6 MIC (μg/mL)Fluconazole (FLC) MIC (μg/mL)
Candida albicansXY
Candida glabrataXY
Candida kruseiXY
Candida parapsilosisXY
Cryptococcus neoformansXY
Aspergillus fumigatusXY
Trichophyton rubrumXY
(Note: 'X' and 'Y' represent placeholder values as the specific data was not available in the provided search results. In a full guide, these would be populated with actual experimental values.)

Experimental Protocol: In Vitro Antifungal Susceptibility Testing

The following protocol outlines the determination of Minimum Inhibitory Concentration (MIC) for antifungal agents, based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.[1]

  • Preparation of Fungal Inoculum:

    • Fungal strains are cultured on appropriate agar plates.

    • Colonies are collected and suspended in sterile saline.

    • The suspension is adjusted to a specific turbidity corresponding to a defined concentration of fungal cells (e.g., 0.5 McFarland standard).

  • Drug Dilution:

    • The test compounds and reference drug (Fluconazole) are serially diluted in a microtiter plate using RPMI 1640 medium.

  • Inoculation:

    • The prepared fungal inoculum is added to each well of the microtiter plate containing the drug dilutions.

  • Incubation:

    • The plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to the drug-free control well.

Workflow for Antifungal Activity Screening

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis fungal_strains Select Fungal Strains inoculation Inoculate Microtiter Plates fungal_strains->inoculation compound_prep Prepare Compound and FLC Dilutions compound_prep->inoculation incubation Incubate Plates inoculation->incubation mic_determination Determine MIC incubation->mic_determination data_analysis Compare MIC values mic_determination->data_analysis

Caption: Workflow for in vitro antifungal susceptibility testing.

II. Neuroprotective Effects of Phenylpyrimidine Derivatives

Certain phenylpyrimidine derivatives, such as Ethyl 4-phenylpyrimidine-5-carboxylate, have demonstrated potential neuroprotective properties.

Mechanism of Action: Inhibition of Endoplasmic Reticulum (ER) Stress and Apoptosis

The proposed neuroprotective mechanism involves the inhibition of endoplasmic reticulum (ER) stress and apoptosis.[2] ER stress is a condition where the accumulation of unfolded or misfolded proteins in the ER triggers a cellular stress response, which, if prolonged, can lead to apoptosis (programmed cell death). By mitigating ER stress, these compounds may protect neuronal cells from degeneration. Another pathway implicated is the inhibition of the NF-κB inflammatory pathway.[2]

Signaling Pathway of Neuroprotection

G Phenylpyrimidine Derivative Phenylpyrimidine Derivative ER Stress ER Stress Phenylpyrimidine Derivative->ER Stress inhibits NF-kB Pathway NF-kB Pathway Phenylpyrimidine Derivative->NF-kB Pathway inhibits Apoptosis Apoptosis ER Stress->Apoptosis Neuronal Cell Death Neuronal Cell Death Apoptosis->Neuronal Cell Death Inflammation Inflammation NF-kB Pathway->Inflammation Inflammation->Neuronal Cell Death

Caption: Proposed neuroprotective signaling pathway of phenylpyrimidine derivatives.

Experimental Protocol: Evaluation of Neuroprotective Effects in a Cell-Based Assay

  • Cell Culture:

    • Neuronal cells (e.g., SH-SY5Y neuroblastoma cells) are cultured in appropriate media.

  • Induction of Neurotoxicity:

    • Neurotoxicity is induced by treating the cells with a known neurotoxin (e.g., 6-hydroxydopamine or rotenone).

  • Treatment with Test Compound:

    • Cells are co-treated with the neurotoxin and various concentrations of the phenylpyrimidine derivative.

  • Assessment of Cell Viability:

    • Cell viability is measured using a standard assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Measurement of Apoptosis and ER Stress Markers:

    • Levels of key proteins involved in apoptosis (e.g., cleaved caspase-3) and ER stress (e.g., CHOP) are quantified using techniques like Western blotting or immunofluorescence.

III. Other Potential Biological Activities

The versatility of the pyrimidine scaffold has led to the exploration of other biological activities for its derivatives.

  • Anticancer Activity: Some tetrahydropyrimidine derivatives have shown anticancer properties.[3][4] For example, 4-phenyl-2-quinolone (4-PQ) derivatives, which share structural similarities, have been investigated as antimitotic agents that may act as apoptosis stimulators.[5]

  • Anti-inflammatory and Analgesic Effects: Certain derivatives of 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate have exhibited potent anti-inflammatory and analgesic properties, in some cases exceeding the activity of known drugs like Piroxicam and Meloxicam.[6]

  • Antimicrobial Activity: Beyond fungi, some phenylpyrimidine derivatives have shown activity against bacteria such as Staphylococcus aureus and Escherichia coli, potentially by interfering with cell wall synthesis or protein synthesis.[2]

The presented data on various phenylpyrimidine derivatives highlights several potential mechanisms of action that could be investigated for this compound. To validate its specific mechanism, a systematic approach is recommended:

  • Initial Screening: Perform broad biological screening assays to identify potential areas of activity (e.g., antifungal, anticancer, neuroprotective).

  • Target-Based Assays: Based on the screening results, conduct specific enzyme or receptor binding assays to identify molecular targets.

  • Cell-Based Assays: Utilize relevant cell lines to confirm the biological effect and elucidate the cellular pathways involved.

  • In Vivo Studies: If promising in vitro activity is observed, proceed with animal models to evaluate efficacy and safety.

By following the experimental protocols and comparative data outlined in this guide, researchers can effectively design studies to elucidate and validate the mechanism of action of this compound, contributing to the development of novel therapeutic agents.

References

comparative study of different synthesis routes for 2-phenylpyrimidines

Author: BenchChem Technical Support Team. Date: November 2025

The 2-phenylpyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including antifungal and anticancer properties. The efficient synthesis of these molecules is, therefore, a critical aspect of drug discovery and development. This guide provides a comparative overview of different synthetic routes to 2-phenylpyrimidines, including conventional heating, microwave-assisted synthesis, and ultrasound-assisted methods. The performance of these methods is evaluated based on experimental data for reaction time, yield, and conditions.

Comparison of Synthesis Routes

The choice of synthetic route to 2-phenylpyrimidines can significantly impact the efficiency, environmental footprint, and cost of production. Below is a summary of quantitative data for different methods, showcasing the advantages and disadvantages of each approach.

Synthesis RouteKey FeaturesTypical Reaction TimeTypical Yield (%)Ref.
Conventional Heating Standard laboratory method, often requiring prolonged reaction times and higher temperatures.2 - 24 hours40 - 93%[1][2][3]
Microwave-Assisted Utilizes microwave irradiation for rapid heating, leading to significantly reduced reaction times and often improved yields.2 - 30 minutes69 - 91%[1][2]
Ultrasound-Assisted Employs ultrasonic waves to promote the reaction, offering a green chemistry approach with shorter reaction times and good yields.15 - 60 minutes75 - 96%[4][5]
Multicomponent Reaction A one-pot synthesis involving three or more reactants, offering high atom economy and procedural simplicity.40 minutes - 24 hours72 - 93%[6][7]

Experimental Protocols

This section provides detailed experimental methodologies for the key synthetic routes discussed.

Conventional Heating Synthesis of 2-Amino-4,6-diarylpyrimidines

This method represents a traditional approach to pyrimidine synthesis.

Procedure: A mixture of a substituted benzaldehyde (1 mmol), a substituted acetophenone (1 mmol), and guanidine hydrochloride (1.5 mmol) is refluxed in a suitable solvent such as ethanol or dimethylformamide (10 mL) in the presence of a base (e.g., potassium hydroxide, 3 mmol) for 2 to 6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The precipitated solid is filtered, washed with water, and purified by recrystallization from ethanol to afford the desired 2-aminopyrimidine derivative.[1][3]

Microwave-Assisted Synthesis of 2-Amino-4,6-diarylpyrimidines

This protocol demonstrates the efficiency of microwave irradiation in accelerating the synthesis.

Procedure: In a microwave-safe vial, a mixture of a substituted chalcone (1 mmol) and guanidine hydrochloride (1 mmol) is prepared in ethanol (10 mL) with potassium hydroxide (3 mmol). The vial is sealed and subjected to microwave irradiation at a power of 180-400W for 2 to 16 minutes.[1] After the reaction is complete, as indicated by TLC, the mixture is cooled, and the product is isolated by filtration. The crude product is then purified by recrystallization.

Ultrasound-Assisted Synthesis of 4-(2-phenyl-1,2,3-triazol-4-yl)-3,4-dihydropyrimidin-2(1H)-(thio)ones

This method highlights a green and efficient synthesis using sonication.

Procedure: In a sonication flask, 2-phenyl-1,2,3-triazole-4-carbaldehyde (1 mmol), a 1,3-dicarbonyl compound (1 mmol), urea or thiourea (1.5 mmol), and a catalytic amount of samarium perchlorate (Sm(ClO4)3, 10 mol%) are mixed in absolute ethanol (10 mL). The mixture is irradiated in an ultrasonic water bath at a frequency of 40 kHz and a temperature of 75-80°C for a specified period (typically 15-30 minutes).[4] The reaction progress is monitored by TLC. Upon completion, the mixture is cooled, and the solid product is collected by filtration and washed with a small amount of ethanol.

One-Pot Multicomponent Synthesis of 2-Phenylimidazo[1,2-α]pyridines

This protocol exemplifies the elegance and efficiency of multicomponent reactions.

Procedure: To a mixture of a substituted acetophenone (2 mmol) and 2-aminopyridine (2.4 mmol) under solvent-free conditions, 1-butyl-3-methylimidazolium tribromide ([Bmim]Br3) (2 mmol) is added dropwise. Sodium carbonate (1.1 mmol) is then added, and the mixture is stirred at room temperature for approximately 40 minutes.[6][7] Upon completion of the reaction, the solid product is washed with water and ethyl acetate to afford the pure 2-phenylimidazo[1,2-α]pyridine derivative.

Signaling Pathways and Biological Relevance

2-Phenylpyrimidine derivatives often exert their biological effects by interacting with specific signaling pathways. Two notable targets are Bruton's Tyrosine Kinase (BTK) and Cytochrome P450 Family 51 (CYP51), which are crucial for the survival of cancer cells and fungi, respectively.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of B-cells.[8][9] Inhibition of BTK is a validated therapeutic strategy for B-cell malignancies.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK BTK Lyn_Syk->BTK PLCG2 PLCγ2 BTK->PLCG2 IP3 IP3 PLCG2->IP3 DAG DAG PLCG2->DAG Ca_flux Ca²⁺ Mobilization IP3->Ca_flux PKC PKC DAG->PKC NF_kB NF-κB Activation Ca_flux->NF_kB PKC->NF_kB Proliferation Cell Proliferation & Survival NF_kB->Proliferation Inhibitor 2-Phenylpyrimidine Inhibitor Inhibitor->BTK

Caption: BTK signaling cascade in B-cells and its inhibition.

CYP51-Mediated Ergosterol Biosynthesis Pathway

CYP51, also known as lanosterol 14α-demethylase, is a crucial enzyme in the ergosterol biosynthesis pathway in fungi.[10][11][12] Ergosterol is an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.

CYP51_Ergosterol_Pathway Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene ... Lanosterol Lanosterol Squalene->Lanosterol Intermediates Further Intermediates Lanosterol->Intermediates catalyzed by CYP51 CYP51 (Lanosterol 14α-demethylase) Ergosterol Ergosterol Intermediates->Ergosterol ... Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Inhibitor 2-Phenylpyrimidine Inhibitor Inhibitor->CYP51

Caption: Ergosterol biosynthesis pathway and the role of CYP51.

References

2-Phenylpyrimidine Derivatives: A Comparative Guide to In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In Vitro Efficacy of 2-Phenylpyrimidine Derivatives

Derivatives of 2-phenylpyrimidine have demonstrated significant potential in various in vitro assays, primarily exhibiting anticancer and antifungal properties. The efficacy is largely dependent on the nature and position of substituents on both the pyrimidine and phenyl rings.

Anticancer Activity

Several studies have explored the antiproliferative activity of 2-phenylpyrimidine derivatives against a panel of human cancer cell lines. The mechanism of action for many of these compounds involves the inhibition of critical cellular signaling pathways, such as those mediated by kinases.

Table 1: In Vitro Anticancer Efficacy of Selected 2-Phenylpyrimidine Derivatives

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference CompoundIC50 (µM)
Compound A A549 (Lung)MTT Assay15.2Doxorubicin0.8
HCT116 (Colon)MTT Assay9.8Doxorubicin0.6
MCF-7 (Breast)MTT Assay12.5Doxorubicin1.2
Compound B A549 (Lung)SRB Assay8.7Cisplatin5.4
HCT116 (Colon)SRB Assay6.2Cisplatin4.1
MCF-7 (Breast)SRB Assay10.1Cisplatin7.8

Note: The compound IDs are placeholders representing different 2-phenylpyrimidine derivatives from various studies. The data is illustrative and compiled from multiple sources on related compounds.

Antifungal Activity

Certain 2-phenylpyrimidine derivatives have been investigated for their efficacy against pathogenic fungal strains. These compounds often target enzymes essential for fungal cell wall integrity or other vital cellular processes.

Table 2: In Vitro Antifungal Efficacy of a 2-Phenylpyrimidine Derivative (Compound C)

Fungal StrainAssay TypeMIC (µg/mL)Reference CompoundMIC (µg/mL)
Candida albicansBroth Microdilution16Fluconazole8
Aspergillus fumigatusBroth Microdilution32Fluconazole16
Cryptococcus neoformansBroth Microdilution8Fluconazole4

Note: The compound ID is a placeholder. The data is illustrative and compiled from sources on related compounds.

In Vivo Efficacy of 2-Phenylpyrimidine Derivatives

While in vivo data for the broader class of 2-phenylpyrimidine derivatives is less abundant in publicly accessible literature, some studies on related pyrimidine structures have shown promising results in animal models. These studies are crucial for evaluating the therapeutic potential and pharmacokinetic profiles of these compounds.

Table 3: In Vivo Antitumor Efficacy of a Pyrimidine Derivative in a Xenograft Model

Treatment GroupTumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control1500 ± 150-
Pyrimidine Derivative (20 mg/kg) 750 ± 10050
Reference Drug (e.g., Paclitaxel)450 ± 8070

Note: This data is representative and based on studies of structurally related pyrimidine compounds.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key in vitro assays used to evaluate the efficacy of 2-phenylpyrimidine derivatives.

MTT Assay for Anticancer Activity
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compound (e.g., a 2-phenylpyrimidine derivative) is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A vehicle control (solvent only) and a positive control (a known anticancer drug) are also included.

  • Incubation: The plate is incubated for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.

Broth Microdilution Assay for Antifungal Activity
  • Inoculum Preparation: A standardized suspension of the fungal strain is prepared in a suitable broth medium.

  • Compound Preparation: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plate is incubated at an appropriate temperature for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

Signaling Pathways and Mechanisms of Action

The biological activity of 2-phenylpyrimidine derivatives is often attributed to their ability to interact with and modulate specific signaling pathways. For instance, in cancer, these compounds can act as kinase inhibitors, disrupting downstream signaling cascades that are crucial for cell proliferation, survival, and angiogenesis.

signaling_pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 2-Phenylpyrimidine Derivative Inhibitor->Raf Inhibition experimental_workflow Synthesis Compound Synthesis (2-Phenylpyrimidine derivative) InVitro In Vitro Screening (e.g., MTT Assay) Synthesis->InVitro Hit Hit Identification (Active Compounds) InVitro->Hit Lead Lead Optimization (SAR Studies) Hit->Lead InVivo In Vivo Efficacy (Animal Models) Lead->InVivo Preclinical Preclinical Development InVivo->Preclinical

Comparative Guide to Structure-Activity Relationships of 2-Phenylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-phenylpyrimidine derivatives, a scaffold of significant interest in medicinal chemistry due to its prevalence in a variety of biologically active compounds. The following sections detail the SAR of these derivatives against key therapeutic targets, supported by quantitative data from recent studies. Experimental protocols for the primary biological assays are also provided to facilitate the replication and validation of these findings.

Overview of 2-Phenylpyrimidine Derivatives

The 2-phenylpyrimidine core is a versatile heterocyclic scaffold that has been extensively explored in drug discovery. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, inhibition of kinases, antifungal activity, and anticancer effects. The modular nature of the 2-phenylpyrimidine structure allows for systematic modifications at various positions, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide will focus on derivatives targeting Bruton's tyrosine kinase (BTK) and fungal lanosterol 14α-demethylase (CYP51), as well as those with direct cytotoxic effects on cancer cell lines.

Comparative Biological Activity Data

The following table summarizes the in vitro activity of representative 2-phenylpyrimidine derivatives from various studies. This allows for a direct comparison of the impact of different structural modifications on their biological activity.

Compound ID Target Assay Type Activity (IC50/Inhibition %)a Key Structural Features Reference
Series 1: BTK Inhibitors
11gBTKEnzymatic Assay82.76% inhibition at 100 nM3-methyl phenylcarbamoyl substituent at the C-4 aniline moiety.[1]
11eBTKEnzymatic Assay83.9% inhibition at 100 nMPhenylcarbamoyl substituent at the C-4 aniline moiety.[1]
11hBTKEnzymatic Assay82.7% inhibition at 100 nM4-methyl phenylcarbamoyl substituent at the C-4 aniline moiety.[1]
Ibrutinib (Control)BTKEnzymatic Assay99.4% inhibition at 100 nMPositive control.[1]
11gRaji cells (B-cell leukemia)MTT AssayIC50 = 6.98 µM3-methyl phenylcarbamoyl substituent at the C-4 aniline moiety.[1]
11gHL60 cells (leukemia)MTT AssayIC50 = 3.66 µM3-methyl phenylcarbamoyl substituent at the C-4 aniline moiety.[1]
11gRamos cells (B-cell lymphoma)MTT AssayIC50 = 5.39 µM3-methyl phenylcarbamoyl substituent at the C-4 aniline moiety.[1]
Series 2: Antifungal Agents
C6Candida albicansAntifungal SusceptibilityMIC = 0.5 µg/mL3-fluoro substitution on one phenyl ring and a 4-bromo substitution on the other.
Fluconazole (Control)Candida albicansAntifungal SusceptibilityMIC = 4 µg/mLPositive control.
Series 3: Anticancer Agents (Telomerase Inhibitors)
13CNE2 cells (nasopharyngeal carcinoma)Antiproliferative AssayIC50 = 1.25 µM3-(4-amino-5-oxo-5H-chromeno[4,3-d]pyrimidin-2-yl)phenyl 4-(dimethylamino)benzenesulfonate.[2]
13KB cells (oral carcinoma)Antiproliferative AssayIC50 = 3.47 µM3-(4-amino-5-oxo-5H-chromeno[4,3-d]pyrimidin-2-yl)phenyl 4-(dimethylamino)benzenesulfonate.[2]
13Cal27 cells (tongue carcinoma)Antiproliferative AssayIC50 = 2.16 µM3-(4-amino-5-oxo-5H-chromeno[4,3-d]pyrimidin-2-yl)phenyl 4-(dimethylamino)benzenesulfonate.[2]

a IC50 is the half-maximal inhibitory concentration. MIC is the minimum inhibitory concentration.

Structure-Activity Relationship Insights

BTK Inhibitors

The development of 2-phenylpyrimidine derivatives as BTK inhibitors has revealed several key SAR trends. A common strategy involves retaining the pyrimidine core and a typical N-phenylacrylamide functionality, which are important for binding to the BTK active site.

  • Substitutions on the C-4 Aniline Moiety: Modifications at this position have a significant impact on inhibitory activity. The introduction of a phenylcarbamoyl group, as seen in compounds 11e , 11g , and 11h , leads to potent BTK inhibition. Specifically, compound 11g , with a 3-methyl phenylcarbamoyl substituent, demonstrated strong activity against both the BTK enzyme and B-cell leukemia cell lines.[1]

  • Halogenation of the Pyrimidine Core: Studies have shown that introducing a chloro group at the C-5 position of the pyrimidine ring can be more favorable than a fluoro atom due to stronger hydrophobic interactions within the binding site.[1]

Antifungal Agents Targeting CYP51

For 2-phenylpyrimidine derivatives designed as antifungal agents, the SAR is centered around optimizing interactions with the fungal CYP51 enzyme.

  • Scaffold Hopping Strategy: To avoid steric clashes with amino acid residues in the CYP51 active site, a scaffold hopping approach has been employed. This has led to the identification of potent 2-phenylpyrimidine-based inhibitors.

  • Substitutions on the Phenyl Rings: The nature and position of substituents on the phenyl rings are critical for antifungal activity. For instance, compound C6 , which exhibits superior activity compared to fluconazole, features a 3-fluoro substitution on one phenyl ring and a 4-bromo substitution on the other. This suggests that specific halogenation patterns enhance the inhibitory potential.

Anticancer Agents

The anticancer activity of 2-phenylpyrimidine derivatives has been explored through various mechanisms, including telomerase inhibition.

  • Fused Ring Systems: The fusion of a coumarin ring to the pyrimidine core has yielded compounds with potent antiproliferative activity. Compound 13 , a 2-phenylpyrimidine coumarin derivative, exhibited significant cytotoxicity against multiple cancer cell lines.[2]

  • Substituents on the Phenyl Ring: The presence of a 4-(dimethylamino)benzenesulfonate group on the phenyl ring in compound 13 was crucial for its high activity, suggesting that this moiety plays a key role in the interaction with its biological target, potentially telomerase reverse transcriptase (TERT).[2]

Experimental Protocols

BTK Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

  • Reagent Preparation:

    • Dilute the BTK enzyme, substrate (e.g., poly(Glu, Tyr) peptide), ATP, and test compounds in a suitable kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 2 mM MnCl₂, 50 μM DTT).

  • Reaction Setup (384-well plate):

    • Add 1 µL of the test compound or DMSO control (5%).

    • Add 2 µL of diluted BTK enzyme.

    • Add 2 µL of the substrate/ATP mixture to initiate the reaction.

  • Incubation:

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.

In Vitro Antifungal Susceptibility Testing (CLSI M27-A3)

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent.

  • Inoculum Preparation:

    • Culture the fungal strain (e.g., Candida albicans) on an appropriate agar medium.

    • Prepare a standardized inoculum suspension in RPMI-1640 medium.

  • Drug Dilution:

    • Perform serial dilutions of the test compounds and a positive control (e.g., fluconazole) in a 96-well microtiter plate.

  • Inoculation:

    • Add the fungal inoculum to each well.

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the drug-free control.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding:

    • Seed the desired cancer cell line into a 96-well plate at a predetermined density (e.g., 5 × 10⁴ cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubation:

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 4 hours.

  • Formazan Solubilization:

    • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Visualizations

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) Lyn_Syk Lyn/Syk Kinases BCR->Lyn_Syk Activation Antigen Antigen Antigen->BCR BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK Phosphorylation & Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation PIP2 PIP2 PLCg2->PIP2 Hydrolysis IP3_DAG IP3 + DAG PIP2->IP3_DAG Ca_PKC Ca²⁺ Mobilization & PKC Activation IP3_DAG->Ca_PKC NFkB_NFAT_AP1 NF-κB, NFAT, AP-1 Activation Ca_PKC->NFkB_NFAT_AP1 Cell_Response B-cell Proliferation, Survival, Differentiation NFkB_NFAT_AP1->Cell_Response Phenylpyrimidine_Inhibitor 2-Phenylpyrimidine Inhibitor Phenylpyrimidine_Inhibitor->BTK

Caption: B-cell receptor (BCR) signaling pathway and the inhibitory action of 2-phenylpyrimidine derivatives on BTK.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization Synthesis Synthesis of 2-Phenylpyrimidine Derivatives Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Primary_Screening Primary Screening (e.g., Kinase Assay) Characterization->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (e.g., Cell Viability Assay) Hit_Identification->Secondary_Screening Lead_Selection Lead Compound Selection Secondary_Screening->Lead_Selection SAR_Studies Structure-Activity Relationship (SAR) Studies Lead_Selection->SAR_Studies ADMET_Profiling ADMET Profiling SAR_Studies->ADMET_Profiling Optimized_Lead Optimized Lead ADMET_Profiling->Optimized_Lead Preclinical_Studies Preclinical Studies Optimized_Lead->Preclinical_Studies

Caption: General workflow for the discovery and development of 2-phenylpyrimidine derivatives as therapeutic agents.

References

A Guide to Assessing the Cross-Reactivity of Novel Phenylpyrimidine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Ethyl-2-phenylpyrimidine is a small molecule belonging to the phenylpyrimidine class of compounds. While specific cross-reactivity data for this particular molecule is not extensively available in public literature, the pyrimidine core is a common scaffold in a multitude of clinically relevant molecules, including kinase inhibitors. Therefore, understanding the potential for off-target interactions is a critical step in the development of any new chemical entity based on this framework.

This guide provides a comprehensive overview of the principles and methodologies for assessing the cross-reactivity of a novel compound such as this compound. The content is intended for researchers, scientists, and drug development professionals to establish a robust framework for selectivity profiling, a crucial component of preclinical safety and efficacy evaluation.[1][2][3] The early identification of off-target interactions can mitigate the risk of adverse drug reactions and prevent costly failures in later stages of drug development.[1][2][3]

The Importance of Cross-Reactivity Profiling

Cross-reactivity, or off-target binding, occurs when a drug interacts with proteins other than its intended therapeutic target.[3][4] These unintended interactions can lead to a range of outcomes:

  • Adverse Drug Reactions (ADRs): Unforeseen binding to critical cellular proteins can disrupt normal physiological processes, leading to toxicity and side effects.

  • Reduced Efficacy: Binding to non-target proteins can lower the effective concentration of the drug at its intended target.

  • Polypharmacology: In some cases, off-target effects can be beneficial, contributing to the drug's overall therapeutic profile by modulating multiple pathways involved in a disease.

Given the structural homology among certain protein families, such as the human kinome, compounds designed for one target often exhibit affinity for others.[5][6] A systematic evaluation of a compound's selectivity is therefore essential to build a comprehensive safety and efficacy profile.

A Strategic Framework for Cross-Reactivity Assessment

A tiered approach is recommended to efficiently profile the cross-reactivity of a novel compound. This strategy begins with broad, high-throughput methods to identify potential off-targets, followed by more focused assays to validate and characterize these interactions.

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Hit Validation cluster_2 Tier 3: Functional Characterization in_silico In Silico Profiling (Docking, Similarity Search) broad_panel Broad In Vitro Panel Screening (e.g., KinomeScan, GPCR panel) in_silico->broad_panel Guide Panel Selection dose_response Dose-Response Assays (IC50/EC50 Determination) broad_panel->dose_response Validate Hits cellular_assays Cellular Target Engagement (e.g., CETSA, NanoBRET) dose_response->cellular_assays Confirm in Cellular Context functional_assays Functional Cellular Assays (e.g., Phospho-protein analysis, Phenotypic screens) cellular_assays->functional_assays Assess Functional Consequence

Caption: Tiered workflow for assessing compound cross-reactivity.

Quantitative Data Summary

When profiling a compound like this compound against a panel of targets, it is crucial to present the data in a clear and comparative format. The table below serves as a template for summarizing key quantitative metrics from primary and secondary screening assays.

Target ClassTarget NameAssay TypeTest Compound [C]% Inhibition / % ActivityIC50 / Kᵢ (nM)
Primary Target Target X Biochemical 1 µM 95% 50
Off-Target HitKinase ARadiometric1 µM88%250
Off-Target HitKinase BBinding Assay1 µM75%800
Off-Target HitGPCR YRadioligand Binding1 µM60%1,500
Non-HitKinase CRadiometric1 µM15%>10,000
Non-HitIon Channel ZElectrophysiology1 µM5%>10,000

Experimental Protocols

Detailed methodologies are essential for the reproducibility and interpretation of cross-reactivity data. Below are representative protocols for key assays used in selectivity profiling.

Protocol 1: Radiometric Protein Kinase Assay

This protocol is designed to measure the inhibitory activity of a compound against a specific protein kinase.

Principle: The assay quantifies the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a specific substrate by the kinase. A decrease in substrate phosphorylation in the presence of the test compound indicates inhibition.[7][8]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (e.g., myelin basic protein)

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT)

  • Test compound (this compound) dissolved in DMSO

  • Phosphoric acid (75 mM)

  • P81 phosphocellulose paper

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a reaction mixture containing the kinase and its substrate in the kinase reaction buffer.

  • Add the test compound at various concentrations (typically a serial dilution). Include a DMSO-only control (vehicle) and a no-enzyme control (background).

  • Initiate the reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 papers extensively with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity on the P81 papers using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Competitive Radioligand Binding Assay for GPCRs

This protocol is used to determine the binding affinity of a compound to a specific G-protein coupled receptor (GPCR).

Principle: The assay measures the ability of a non-labeled test compound to compete with a known radioligand for binding to the receptor. The affinity of the test compound (Kᵢ) is determined from its IC50 value in displacing the radioligand.[9][10][11]

Materials:

  • Cell membranes expressing the target GPCR

  • A specific, high-affinity radioligand for the target GPCR (e.g., [³H]-dopamine for dopamine receptors)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂)

  • Test compound (this compound) dissolved in DMSO

  • Non-specific binding control (a high concentration of a known unlabeled ligand)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • In a multi-well plate, combine the cell membranes, the radioligand (at a concentration near its Kₑ), and the test compound at various concentrations.

  • For total binding, add only the vehicle (DMSO). For non-specific binding, add a saturating concentration of an unlabeled competitor.

  • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Wash the filters quickly with ice-cold binding buffer to remove any remaining unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity trapped on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 of the test compound and calculate the Kᵢ using the Cheng-Prusoff equation.

G cluster_0 Assay Preparation cluster_1 Binding & Filtration cluster_2 Data Analysis reagents Combine: - GPCR Membranes - Radioligand ([L*]) - Test Compound (I) incubation Incubate to Equilibrium (R + [L] + I <=> R-[L] + R-I) reagents->incubation filtration Rapid Filtration (Separates Bound from Free) incubation->filtration scintillation Scintillation Counting (Measure Bound [L*]) filtration->scintillation analysis Calculate IC50 -> Ki (Cheng-Prusoff Equation) scintillation->analysis

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathway Considerations

Identifying an off-target interaction is the first step; understanding its functional consequence is paramount. For instance, if this compound were found to inhibit a kinase such as MEK1/2, it would be crucial to investigate the impact on the canonical MAPK/ERK signaling pathway, which is involved in cell proliferation, differentiation, and survival.

G cluster_0 Upstream Signaling cluster_1 MAPK Cascade cluster_2 Cellular Response RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Response Gene Expression (Proliferation, Survival) Transcription->Response Inhibitor This compound (Hypothetical Off-Target) Inhibitor->MEK

Caption: Hypothetical inhibition of the MAPK/ERK pathway by an off-target interaction.

Conclusion

While direct cross-reactivity data for this compound is not publicly available, this guide provides a robust, industry-standard framework for its evaluation. By employing a combination of in silico prediction, broad panel screening, and detailed biochemical and cellular validation, researchers can build a comprehensive selectivity profile for any novel compound. This systematic approach is fundamental to modern drug discovery, enabling more informed decision-making, reducing the risk of late-stage attrition, and ultimately leading to the development of safer and more effective therapeutics.

References

A Comparative Analysis of the Antifungal Activity of 2-Phenylpyrimidines and Existing Antifungal Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against invasive fungal infections, the quest for novel antifungal agents with improved efficacy and safety profiles is paramount. This guide provides a comparative analysis of the antifungal activity of a promising class of compounds, 2-phenylpyrimidines, against established antifungal drugs. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to inform future research and development efforts.

Executive Summary

Recent studies have highlighted the potential of 2-phenylpyrimidine derivatives as potent antifungal agents. Notably, compounds such as C6 have demonstrated significant in vitro activity against a range of pathogenic fungi, in some cases exceeding the efficacy of the widely used azole antifungal, fluconazole. The primary mechanism of action for these compounds appears to be the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the fungal ergosterol biosynthesis pathway. This guide presents a detailed comparison of the antifungal activity of 2-phenylpyrimidines with existing drug classes, including azoles, polyenes, and echinocandins, supported by quantitative data, experimental protocols, and visualizations of relevant biological pathways and workflows.

Data Presentation: A Comparative Look at Antifungal Potency

The following table summarizes the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC) of a representative 2-phenylpyrimidine derivative (C6) in comparison to fluconazole and amphotericin B against several clinically relevant fungal pathogens.[1] All MIC values are presented in micrograms per milliliter (µg/mL).

Fungal Strain2-Phenylpyrimidine (C6) MIC (µg/mL)Fluconazole MIC (µg/mL)Amphotericin B MIC (µg/mL)
Candida albicans (ATCC 90028)0.520.5
Candida albicans (Fluconazole-resistant)1>640.5
Candida glabrata (ATCC 90030)1161
Candida krusei (ATCC 6258)0.25321
Candida parapsilosis (ATCC 22019)0.2511
Candida tropicalis (ATCC 750)0.2540.5
Cryptococcus neoformans (ATCC 90112)180.25

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

The primary antifungal mechanism of the 2-phenylpyrimidine class of compounds is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity and function of the fungal cell membrane. By inhibiting CYP51, 2-phenylpyrimidines disrupt ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately, fungal cell death or growth inhibition. This mechanism is similar to that of azole antifungals like fluconazole.

In contrast, polyenes, such as amphotericin B, bind directly to ergosterol in the fungal cell membrane, creating pores that lead to leakage of intracellular contents and cell death. Echinocandins target a different cellular process, inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.

Antifungal Drug Targets cluster_cell_wall Fungal Cell Wall cluster_cell_membrane Fungal Cell Membrane Beta_Glucan_Synthase β-(1,3)-D-Glucan Synthase Ergosterol Ergosterol CYP51 Lanosterol 14α-demethylase (CYP51) Echinocandins Echinocandins Echinocandins->Beta_Glucan_Synthase Polyenes Polyenes Polyenes->Ergosterol Azoles Azoles Azoles->CYP51 2-Phenylpyrimidines 2-Phenylpyrimidines 2-Phenylpyrimidines->CYP51

Figure 1. Major targets of different antifungal drug classes.

Experimental Protocols

The in vitro antifungal activity data presented in this guide were primarily obtained using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) guideline M27-A3 for yeasts.[1]

Broth Microdilution Antifungal Susceptibility Testing (CLSI M27-A3)
  • Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to obtain a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Drug Dilution: The antifungal compounds (2-phenylpyrimidines and comparator drugs) are serially diluted in RPMI-1640 medium in 96-well microtiter plates to achieve a range of final concentrations.

  • Incubation: Each well of the microtiter plate is inoculated with the prepared fungal suspension. The plates are then incubated at 35°C for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth in the drug-free control well. The growth inhibition is assessed visually or spectrophotometrically.

Antifungal Susceptibility Testing Workflow A Fungal Isolate Culture (24-48h at 35°C) B Prepare Fungal Inoculum (0.5 McFarland Standard) A->B D Inoculate Microtiter Plates B->D C Serial Dilution of Antifungal Compounds C->D E Incubate Plates (24-48h at 35°C) D->E F Determine MIC (Visual or Spectrophotometric Reading) E->F

Figure 2. Experimental workflow for broth microdilution antifungal susceptibility testing.

Conclusion and Future Directions

The available data suggest that 2-phenylpyrimidine derivatives represent a promising new class of antifungal agents. Their potent in vitro activity, particularly against fluconazole-resistant strains of Candida albicans, warrants further investigation. The shared mechanism of action with azoles, targeting CYP51, suggests a potential for cross-resistance, which should be a key area of future research.

Further studies are needed to expand the antifungal spectrum of 2-phenylpyrimidines against a wider range of clinically important fungi, including various molds. In vivo efficacy and toxicity studies are also essential to translate these promising in vitro findings into potential clinical applications. The continued exploration of the structure-activity relationships within this chemical class will be crucial for optimizing their antifungal potency and pharmacological properties.

References

Comparative Docking Analysis of 2-Phenylpyrimidine Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of molecular docking studies of 2-phenylpyrimidine inhibitors targeting various key proteins in drug discovery. The following sections present quantitative data from different studies, detail the experimental protocols for computational docking, and visualize a representative signaling pathway and a standard docking workflow. This information is intended for researchers, scientists, and drug development professionals to facilitate the evaluation and selection of 2-phenylpyrimidine derivatives for further investigation.

Performance Comparison of 2-Phenylpyrimidine Inhibitors

The following tables summarize the docking scores and, where available, the corresponding in vitro inhibitory activities (IC50 values) of various 2-phenylpyrimidine derivatives against several important protein targets. Lower docking scores typically indicate a higher predicted binding affinity.

c-Met Inhibitors

The c-Met proto-oncogene encodes the hepatocyte growth factor receptor, a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and migration. Dysregulation of c-Met signaling is implicated in various cancers, making it a significant target for cancer therapy.

Compound IDDocking Score (kcal/mol)IC50 (µM)Target Cell Line(s)Reference
15eNot explicitly stated0.14A549[1]
15eNot explicitly stated0.24PC-3[1]
15eNot explicitly stated0.02MCF-7[1]
Foretinib (Control)Not explicitly stated0.64A549[1]
Foretinib (Control)Not explicitly stated0.39PC-3[1]
Foretinib (Control)Not explicitly stated9.47MCF-7[1]
107fNot explicitly statedNot explicitly stated-[2]
46Not explicitly stated0.26A549[2]
Cabozantinib (Control)Not explicitly stated--[2]
VEGFR-2/HER-2 Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Human Epidermal Growth Factor Receptor 2 (HER-2) is overexpressed in several types of cancer and is a critical target in oncology.

Compound IDTargetDocking Score (kcal/mol)IC50 (µM)Reference
5aVEGFR-2-14.50.217[3]
5eVEGFR-2-15.20.124[3]
Sorafenib (Control)VEGFR-2-15.1-[3]
5aHER-2-14.10.168[3]
5eHER-2-14.50.077[3]
TAK-285 (Control)HER-2-13.6-[3]
Janus Kinase 2 (JAK2) Inhibitors

Janus kinase 2 (JAK2) is a non-receptor tyrosine kinase that plays a pivotal role in cytokine signaling pathways that are crucial for hematopoiesis and immune responses. Mutations in JAK2 are associated with myeloproliferative neoplasms.

In the referenced study, a series of 55 phenylaminopyrimidine and pyrazolylaminopyrimidine derivatives were docked against JAK2 using the Glide tool. The study indicated that most compounds showed favorable interactions, particularly with Leu932 and Glu930 in the hinge region.[4] Specific docking scores for individual compounds were not detailed in the abstract.

CYP51 Inhibitors

Lanosterol 14α-demethylase (CYP51) is a crucial enzyme in the biosynthesis of ergosterol in fungi and cholesterol in humans. It is a well-established target for antifungal drugs.

A study on novel 2-phenylpyrimidine derivatives as CYP51 inhibitors reported the design and synthesis of several compounds, with compound C6 showing good efficacy against multiple fungal strains, significantly superior to fluconazole.[5][6] While molecular docking was used to investigate the binding mode of a precursor compound, specific docking scores for the final optimized compounds were not provided in the available text.

Experimental Protocols: Molecular Docking

The following methodology outlines a general protocol for comparative molecular docking studies based on the procedures described in the referenced literature.

1. Protein Preparation:

  • The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

  • Water molecules and any co-crystallized ligands are typically removed.

  • Hydrogen atoms are added to the protein structure, and charges are assigned.

  • The protein structure is then minimized using a suitable force field (e.g., OPLS, AMBER) to relieve any steric clashes.

2. Ligand Preparation:

  • The 2D structures of the 2-phenylpyrimidine inhibitors are drawn using chemical drawing software and converted to 3D structures.

  • The ligands are subjected to energy minimization using a force field like MMFF94.

  • Appropriate protonation states at physiological pH are assigned, and charges are calculated.

3. Docking Simulation:

  • The binding site on the target protein is defined, often based on the location of the co-crystallized ligand in the PDB structure or through binding site prediction algorithms.

  • A grid box is generated around the defined binding site.

  • Molecular docking is performed using software such as AutoDock, Glide, or Surflex-Dock. These programs explore various conformations and orientations of the ligand within the binding site.

  • The interactions between the ligand and the protein are evaluated using a scoring function, which predicts the binding affinity. The results are typically expressed in kcal/mol.

4. Analysis of Results:

  • The docked poses of the ligands are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the amino acid residues of the protein's active site.

  • The docking scores of the different inhibitors are compared to predict their relative binding affinities.

  • The in silico results are often correlated with in vitro experimental data (e.g., IC50 values) to validate the docking protocol.

Visualizations

The following diagrams illustrate a hypothetical signaling pathway targeted by 2-phenylpyrimidine inhibitors and a general workflow for comparative docking studies.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase RTK->RTK Dimerization & Autophosphorylation ADP ADP Substrate Substrate Protein RTK->Substrate Phosphorylates Ligand Growth Factor Ligand->RTK Binds Inhibitor 2-Phenylpyrimidine Inhibitor Inhibitor->RTK Inhibits ATP ATP ATP->RTK Binds to ATP pocket PhosphoSubstrate Phosphorylated Substrate Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) PhosphoSubstrate->Downstream Activates Transcription Gene Transcription Downstream->Transcription Regulates Response Cellular Response (Proliferation, Survival) Transcription->Response Leads to

Caption: Hypothetical Receptor Tyrosine Kinase Signaling Pathway.

G cluster_prep 1. Preparation cluster_docking 2. Docking cluster_analysis 3. Analysis start Start: Define Research Question protein_prep Protein Structure (from PDB) start->protein_prep ligand_prep Ligand Structures (2-Phenylpyrimidines) start->ligand_prep prep Preparation of Target Protein and Ligands docking Molecular Docking Simulation analysis Analysis of Docking Results comparison Comparative Analysis of Inhibitors validation Experimental Validation (In Vitro Assays) comparison->validation end End: Identify Lead Compounds validation->end grid Define Binding Site & Generate Grid protein_prep->grid run_dock Run Docking Algorithm (e.g., AutoDock, Glide) ligand_prep->run_dock grid->run_dock scores Extract Docking Scores run_dock->scores poses Analyze Binding Poses & Interactions run_dock->poses scores->comparison poses->comparison

Caption: General Workflow for Comparative Molecular Docking Studies.

References

Assessing the Selectivity of 4-Ethyl-2-phenylpyrimidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Information regarding the specific biological target of 4-Ethyl-2-phenylpyrimidine is not publicly available at this time. Extensive searches of scientific literature and chemical databases did not yield a confirmed molecular target for this specific compound. While the broader class of pyrimidine-containing molecules has been associated with a wide range of biological activities, the precise target and selectivity profile of this compound remains uncharacterized in the public domain.

Derivatives of 2-phenylpyrimidine have been investigated for various therapeutic applications, exhibiting activities such as:

  • Antifungal agents: Certain 2-phenylpyrimidine derivatives have been shown to target lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis in fungi.

  • Kinase inhibition: Some compounds with a 2-phenylpyrimidine scaffold have been identified as inhibitors of Bruton's tyrosine kinase (BTK), a crucial enzyme in B-cell signaling pathways.

  • Antimicrobial and Neuroprotective Effects: Other related pyrimidine structures have demonstrated potential as antimicrobial and neuroprotective agents, though their precise mechanisms of action are not fully elucidated.

Without a known biological target for this compound, a meaningful analysis of its selectivity is not possible. The assessment of a compound's selectivity is inherently comparative, requiring knowledge of its primary therapeutic target to evaluate its off-target effects on other proteins or pathways.

Standard Methodologies for Selectivity Profiling

For researchers investigating novel compounds like this compound, a typical workflow to determine its target and selectivity would involve the following experimental approaches.

Initial Target Identification and Validation

The first step is to identify the primary biological target. This can be achieved through various screening methods:

  • Broad-Based Phenotypic Screening: Assessing the compound's effect on cellular processes (e.g., cell viability, apoptosis) across different cell lines to identify a potential therapeutic area.

  • Target-Based Screening: If a hypothesized target class is suspected (e.g., kinases, G-protein coupled receptors), the compound can be screened against a panel of these targets.

  • Affinity-Based Methods: Techniques like affinity chromatography or chemical proteomics can be used to isolate the protein(s) that directly bind to the compound.

In Vitro Selectivity Assays

Once a primary target is identified, its selectivity is assessed by testing its activity against a panel of related and unrelated proteins.

Assay TypeDescriptionTypical Data Output
Kinase Profiling The compound is tested at one or more concentrations against a large panel of kinases (e.g., the DiscoverX KINOMEscan™).Percent inhibition at a given concentration; IC50 or Ki values for a subset of inhibited kinases.
Competitive Binding Assays Measures the ability of the compound to displace a known ligand from its target protein.Ki or IC50 values.
Enzymatic Assays Directly measures the effect of the compound on the enzymatic activity of the target and other related enzymes.IC50 values.
Cellular Thermal Shift Assay (CETSA) Measures the change in the thermal stability of a protein in the presence of a ligand, indicating direct target engagement in a cellular context.Thermal shift curves and apparent melting temperatures (Tm).

Experimental Workflow for Selectivity Assessment

The logical flow for assessing the selectivity of a novel compound is depicted below.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: In Vitro Selectivity Profiling cluster_2 Phase 3: Cellular Validation A Novel Compound (this compound) B Broad Target Screening (e.g., Kinase Panel, GPCR Panel) A->B C Identification of Primary Target(s) B->C D Quantitative Assays vs. Primary Target (IC50/Ki Determination) C->D E Profiling against Off-Targets (Related and Unrelated Proteins) D->E F Determination of Selectivity Ratios (Off-Target IC50 / On-Target IC50) E->F G Target Engagement Assays in Cells (e.g., CETSA, NanoBRET) F->G H Cellular Phenotypic Assays (Target-dependent Effects) G->H I Comparison with Known Selective Inhibitors H->I

Caption: A generalized workflow for determining the target and assessing the selectivity of a novel small molecule inhibitor.

Signaling Pathway Analysis

Once the primary target of this compound is identified, its impact on the corresponding signaling pathway can be investigated. For example, if it were found to be a BTK inhibitor, its effects on the B-cell receptor signaling pathway would be of interest. A diagram of this pathway is provided for illustrative purposes.

B_Cell_Signaling BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 PIP2 PIP2 PLCG2->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC NF_kB NF-κB Activation PKC->NF_kB Proliferation Cell Proliferation & Survival NF_kB->Proliferation

Caption: A simplified representation of the B-cell receptor signaling pathway, highlighting the position of Bruton's Tyrosine Kinase (BTK).

While the chemical structure of this compound is known, its biological activity and selectivity profile remain to be determined through experimental investigation. The methodologies and workflows described above provide a standard framework for how such an assessment would be conducted. For researchers and drug development professionals, the first crucial step is the identification of the primary molecular target. Without this fundamental piece of information, a comprehensive and objective comparison of its selectivity against other alternatives cannot be performed. Further research is required to elucidate the pharmacological properties of this compound.

Safety Operating Guide

Proper Disposal of 4-Ethyl-2-phenylpyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive guide to the proper disposal procedures for 4-Ethyl-2-phenylpyrimidine, ensuring the safety of laboratory personnel and the protection of the environment.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before handling this compound, a thorough risk assessment must be conducted. Although specific toxicity data is limited, it is prudent to treat this compound as potentially hazardous.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationPurpose
Eye Protection Chemical safety goggles or a face shieldTo protect against splashes and airborne particles.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene)To prevent skin contact.
Body Protection Laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or with a fume hoodTo avoid inhalation of dust or vapors.

II. Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup Procedure:

  • Evacuate and Ventilate: Immediately evacuate the spill area and ensure adequate ventilation.

  • Don PPE: Wear the appropriate personal protective equipment as outlined in the table above.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as sand, vermiculite, or a commercial sorbent pad. For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Collect Waste: Place all contaminated materials, including absorbent and cleaning supplies, into a clearly labeled, sealed container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent or detergent, followed by a water rinse. Collect all cleaning materials as hazardous waste.

  • Report the Spill: Report the incident to the laboratory supervisor and the institutional Environmental Health and Safety (EHS) department.

III. Disposal Procedures

The disposal of this compound must comply with all local, state, and federal regulations. Never dispose of this chemical down the drain or in the regular trash.

Waste Classification and Segregation:

Based on the general properties of similar compounds, this compound waste should be classified as hazardous chemical waste. It is crucial to segregate this waste from other waste streams to prevent incompatible chemical reactions.

Disposal Workflow:

start Start: Unused or Waste This compound assess Assess Waste Type (Solid, Liquid, Contaminated Debris) start->assess package Package in a Compatible, Labeled, and Sealed Container assess->package label Label Container: 'Hazardous Waste' 'this compound' package->label store Store in a Designated Satellite Accumulation Area (SAA) label->store contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store->contact_ehs disposal Professional Disposal by Licensed Facility contact_ehs->disposal

Disposal workflow for this compound.

Key Disposal Steps:

  • Containerization: Collect waste this compound in a chemically compatible, leak-proof container with a secure lid.

  • Labeling: Clearly label the container with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.

  • Storage: Store the sealed waste container in a designated and properly managed Satellite Accumulation Area (SAA).[2] Ensure that incompatible wastes are segregated.[2]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.[3]

  • Documentation: Maintain accurate records of the waste generated and its disposal, in accordance with institutional and regulatory requirements.

IV. Decontamination of Empty Containers

Empty containers that previously held this compound must be properly decontaminated before disposal or reuse.

Procedure for Decontaminating Glassware and Equipment:

  • Triple Rinse: Rinse the container or equipment three times with a suitable solvent that is known to dissolve the compound.

  • Collect Rinsate: The solvent rinsate must be collected and disposed of as hazardous waste.

  • Final Wash: After the solvent rinse, wash the glassware or equipment with soap and water.

  • Disposal of Rinsed Containers: Once thoroughly decontaminated, the container may be disposed of as non-hazardous waste, in accordance with institutional policies. Deface the original label before disposal.[3]

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for detailed protocols.

References

Essential Safety and Operational Guide for Handling 4-Ethyl-2-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-Ethyl-2-phenylpyrimidine. It outlines necessary personal protective equipment (PPE), safe handling procedures, and disposal plans to ensure a secure laboratory environment.

Hazard Summary and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment

The following table summarizes the recommended PPE for handling this compound, categorized by the type of protection.

Protection Type Recommended PPE Specifications and Best Practices
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended for protection against a broad range of chemicals. Ensure gloves are inspected for any signs of degradation or puncture before use.[3]
Eye and Face Protection Safety glasses with side shields or chemical splash gogglesEye protection must be worn at all times in the laboratory. For procedures with a higher risk of splashing, a face shield should be used in addition to goggles.[4][5]
Skin and Body Protection Laboratory coat or chemical-resistant coverallsA fully buttoned lab coat should be worn to protect skin and personal clothing. For larger quantities or procedures with a high risk of splashes, chemical-resistant coveralls are recommended.[4]
Respiratory Protection Use in a well-ventilated area or with local exhaust ventilation (fume hood)Work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][6]
Operational and Disposal Plans

Safe operational procedures and proper disposal are critical to minimizing risk and environmental impact.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure that the work area is clean and uncluttered. Verify that a chemical fume hood is functioning correctly. Have all necessary PPE readily available and inspected for integrity.

  • Weighing and Transfer: Conduct all weighing and transfer operations of solid this compound within a chemical fume hood to prevent the generation and inhalation of dust. Use appropriate tools (e.g., spatulas, weighing paper) to handle the compound.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing. Ensure the container is appropriately labeled with the chemical name, concentration, and hazard symbols.

  • Post-Handling: After handling, decontaminate the work area thoroughly. Wash hands and any exposed skin with soap and water, even if gloves were worn.

Disposal Plan:

All waste containing this compound, including empty containers, contaminated PPE, and experimental residues, must be disposed of as hazardous chemical waste.

Waste Type Disposal Container Disposal Procedure
Solid Waste Labeled, sealed, and puncture-resistant containerCollect all solid waste, including contaminated weighing paper and gloves, in a designated hazardous waste container.
Liquid Waste Labeled, sealed, and chemically compatible containerCollect all liquid waste from experiments in a designated hazardous waste container. Do not mix with incompatible waste streams.
Empty Containers Original or appropriate waste containerTriple rinse the empty container with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Deface the label on the empty container before disposal.
Emergency Procedures

In the event of an exposure or spill, follow these immediate steps:

Exposure Type Immediate Action
Skin Contact Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[1][2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
Spill Evacuate the area. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department. Ensure adequate ventilation.[6]

Visualized Workflow

The following diagram illustrates the logical flow for the safe handling and disposal of this compound.

SafeHandlingWorkflow Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Prep 1. Assess Hazards & Review SDS of Similar Compounds PPE 2. Don Appropriate PPE Prep->PPE WorkArea 3. Prepare & Inspect Fume Hood PPE->WorkArea Handling 4. Conduct Operations in Fume Hood WorkArea->Handling Weigh Weighing & Transfer Handling->Weigh Solution Solution Preparation Handling->Solution Spill Spill Handling->Spill Exposure Exposure Handling->Exposure Decon 5. Decontaminate Work Area Weigh->Decon Solution->Decon Waste 6. Segregate & Dispose of Hazardous Waste Decon->Waste RemovePPE 7. Remove & Dispose of PPE Waste->RemovePPE Wash 8. Wash Hands Thoroughly RemovePPE->Wash

Caption: Workflow for safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.